molecular formula C10H15NO2 B15619400 Etilefrine CAS No. 709-55-7; 943-17-9

Etilefrine

カタログ番号: B15619400
CAS番号: 709-55-7; 943-17-9
分子量: 181.23 g/mol
InChIキー: SQVIAVUSQAWMKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(ethylamino)-1-hydroxyethyl]phenol is a member of phenols.
Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent.
This compound is an adrenergic agonist with vasoconstrictive activity. This compound selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors, leading to positive chronotropic and inotropic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 1 investigational indication.
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
See also: this compound Hydrochloride (active moiety of);  this compound Pivalate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etilefrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-209
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Pharmacological Profile of Etilefrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine (B194583) hydrochloride is a direct-acting sympathomimetic amine utilized in the management of hypotension, particularly orthostatic hypotension.[1][2][3] Its therapeutic effect is achieved through the stimulation of adrenergic receptors, leading to cardiovascular responses that counteract low blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to support further research and development.

Mechanism of Action

This compound hydrochloride functions as an agonist at both α1 and β1 adrenergic receptors.[1][2][4] This dual agonism results in a multi-faceted physiological response that culminates in an increase in blood pressure.

  • α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, triggers a signaling cascade that leads to vasoconstriction.[1][3] This narrowing of the blood vessels increases peripheral vascular resistance, a key determinant of blood pressure.

  • β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][4] This enhanced cardiac output, coupled with the increased peripheral resistance from α1 agonism, contributes to the overall pressor effect of this compound.

Signaling Pathways

The binding of this compound hydrochloride to its target receptors initiates distinct intracellular signaling cascades.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HCl Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR binds Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction contributes to Ca_release->Contraction leads to

Caption: α1-Adrenergic Receptor Signaling Pathway of this compound.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HCl Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR binds Gs Gs Protein Beta1_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx promotes Inotropy_Chronotropy Increased Inotropy & Chronotropy Ca_influx->Inotropy_Chronotropy leads to

Caption: β1-Adrenergic Receptor Signaling Pathway of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its interaction with adrenergic receptors.

In Vitro Data
ParameterReceptor/TissueSpeciesValueReference
Potency (vs. Isoproterenol)Isolated Atria & VentriclesDog~100 times less potent[5]
In Vivo Data
EffectSpeciesDoseRouteObservationReference
Increased Blood Pressure & Heart RateAnesthetized Mongrel Dog0.1 mg/kgIntravenousSignificant increase[6]
Increased Cardiac Output, Right Heart Filling Pressure & Blood PressureNew Zealand White Rabbit50 µg/kg & 200 µg/kgIntravenousDose-dependent increase[6]
Reduced Total Peripheral ResistanceNew Zealand White Rabbit50 µg/kgIntravenousDecrease observed[6]
Increased Total Peripheral ResistanceNew Zealand White Rabbit200 µg/kgIntravenousIncrease observed[6]

Pharmacokinetics

ParameterSpeciesValueRouteReference
BioavailabilityHuman~55%Oral[5]
Half-life (t½)Human~2 hoursOral/Intravenous[5]
Time to Peak Plasma Concentration (Tmax)HumanRapidOral[1]
Volume of Distribution (Vd, beta)Human160 LOral/Intravenous[5]
MetabolismHumanExtensive first-pass metabolism (conjugation)Oral[5]
ExcretionHuman~80% in urineOral/Intravenous[5]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound hydrochloride for α1 and β1 adrenergic receptors.

Principle: This competitive binding assay measures the ability of unlabeled this compound hydrochloride to displace a specific radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (α1 or β1).

  • Radioligand (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound hydrochloride.

  • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

  • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound hydrochloride that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound HCl Start->Prep_Reagents Incubation Incubate: Membranes + Radioligand + this compound HCl Prep_Reagents->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Assay for Vasoconstriction (EC50)

Objective: To determine the concentration-response relationship and EC50 value of this compound hydrochloride for vasoconstriction.

Principle: This assay measures the isometric contraction of an isolated blood vessel segment in response to cumulative concentrations of this compound hydrochloride.

Materials:

  • Isolated arterial tissue (e.g., rabbit aorta).

  • Krebs-Henseleit solution (physiological salt solution).

  • This compound hydrochloride.

  • Isolated tissue bath system with force-displacement transducer and data acquisition software.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Dissect the arterial tissue and cut it into rings.

  • Suspend the rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a reference contraction (e.g., with KCl) to assess tissue viability.

  • After a washout and re-equilibration period, add cumulative concentrations of this compound hydrochloride to the bath.

  • Record the isometric tension developed at each concentration.

  • Construct a concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the this compound hydrochloride concentration.

  • Determine the EC50 value (concentration that produces 50% of the maximal response) from the curve using non-linear regression.

Langendorff Perfused Heart Assay for Inotropic and Chronotropic Effects (EC50)

Objective: To assess the positive inotropic and chronotropic effects of this compound hydrochloride on an isolated heart.

Principle: This ex vivo model involves retrogradely perfusing an isolated heart with a physiological buffer, allowing for the measurement of cardiac function in the absence of systemic influences.

Materials:

  • Isolated heart (e.g., rat or guinea pig).

  • Langendorff perfusion apparatus.

  • Krebs-Henseleit solution.

  • This compound hydrochloride.

  • Pressure transducer and data acquisition system.

  • Pacing electrode (optional).

Procedure:

  • Excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize and record baseline parameters (heart rate, left ventricular developed pressure, dP/dtmax).

  • Infuse cumulatively increasing concentrations of this compound hydrochloride into the perfusion solution.

  • Record the changes in heart rate (chronotropic effect) and left ventricular developed pressure (inotropic effect) at each concentration.

  • Construct concentration-response curves for both effects.

  • Determine the EC50 values for the positive chronotropic and inotropic responses.

Clinical Applications

This compound hydrochloride is primarily indicated for the treatment of hypotension, particularly orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[1][3] It is also used to manage hypotension associated with anesthesia. The therapeutic efficacy of this compound hydrochloride in these conditions is a direct result of its ability to increase both peripheral vascular resistance and cardiac output.

Conclusion

This compound hydrochloride is a sympathomimetic agent with a well-defined mechanism of action involving the stimulation of α1 and β1 adrenergic receptors. Its pharmacodynamic effects, characterized by vasoconstriction and increased cardiac activity, translate into a clinically useful pressor response for the management of hypotensive states. The pharmacokinetic profile of this compound hydrochloride is marked by rapid absorption and a relatively short half-life. Further research to delineate specific binding affinities and potency values across different species and tissues will enhance the understanding of its pharmacological profile and aid in the development of novel therapeutic strategies.

References

Etilefrine: A Technical Guide on its Function as a Non-Selective Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological properties of etilefrine (B194583), a sympathomimetic amine utilized in the management of hypotensive states. Contrary to its occasional classification as a selective alpha-1 (α₁) adrenergic agonist, this document synthesizes available scientific evidence to demonstrate that this compound exhibits a broader spectrum of activity, functioning as a potent agonist at both α₁ and beta-1 (β₁) adrenergic receptors. This guide will detail its receptor binding and functional potency, explore the downstream signaling pathways, and provide comprehensive experimental methodologies for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic sympathomimetic agent structurally related to epinephrine (B1671497) and phenylephrine.[1] It is clinically employed for the treatment of orthostatic hypotension due to its ability to increase blood pressure.[2] While its pressor effects are well-documented, a nuanced understanding of its receptor selectivity is critical for predicting its full physiological effects and for guiding further drug development. This guide corrects the misconception of this compound as a selective α₁ adrenergic agonist and provides a comprehensive overview of its dual α₁ and β₁ adrenergic agonism.

Pharmacological Profile of this compound

This compound's primary mechanism of action involves the direct stimulation of adrenergic receptors. Extensive research indicates that it does not possess high selectivity for the α₁ subtype but rather engages both α₁ and β₁ receptors, with some reports suggesting minor activity at β₂ receptors.[3][4]

Receptor Binding Affinity

Table 1: this compound Binding Affinity at Adrenergic Receptors

Receptor Subtype Radioligand Tissue/Cell Line Kᵢ (nM) Reference
α₁ [³H]-Prazosin Various Data not consistently reported
α₂ [³H]-Yohimbine Various Data not consistently reported
β₁ [¹²⁵I]-Iodocyanopindolol Various Data not consistently reported
β₂ [¹²⁵I]-Iodocyanopindolol Various Data not consistently reported

Note: Specific Kᵢ values for this compound are not consistently reported in the readily available scientific literature. This table serves as a template for data when it becomes available.

Functional Potency and Efficacy

Functional potency, often measured as the half-maximal effective concentration (EC₅₀) or pD₂ (-logEC₅₀), reflects the concentration of a drug required to elicit 50% of its maximal effect. Efficacy refers to the maximal response a drug can produce. Studies have demonstrated that this compound acts as an agonist at both α₁ and β₁ receptors, leading to vasoconstriction and increased cardiac output, respectively.

One study on isolated dog heart preparations found that this compound was about 100 times less potent than isoproterenol (B85558) in inducing positive chronotropic and inotropic effects, which are characteristic of β₁ receptor agonism.[4]

Table 2: this compound Functional Potency at Adrenergic Receptors

Receptor Subtype Functional Assay Tissue/Cell Line EC₅₀ (nM) or pD₂ Efficacy (relative to standard agonist) Reference
α₁ Vasoconstriction Animal Models Dose-dependent increase in peripheral resistance Full agonist [5]
β₁ Inotropic and Chronotropic Effects Isolated Dog Heart ~100x less potent than isoproterenol Full agonist [4]

| β₂ | Bronchodilation/Vasodilation | Various | Minor activity reported | Partial agonist |[3] |

Signaling Pathways Activated by this compound

The physiological effects of this compound are a direct consequence of the activation of distinct downstream signaling cascades upon binding to α₁ and β₁ adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Activation of α₁ adrenergic receptors by this compound, primarily the Gq/11 G-protein coupled subtype, initiates a well-defined signaling pathway leading to smooth muscle contraction.

alpha1_signaling This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor (Gq/11 coupled) This compound->Alpha1_Receptor G_Protein Gαq/11 Activation Alpha1_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Beta-1 Adrenergic Receptor Signaling

This compound's stimulation of β₁ adrenergic receptors, which are coupled to Gs G-proteins, results in increased cardiac contractility and heart rate.

beta1_signaling This compound This compound Beta1_Receptor β₁-Adrenergic Receptor (Gs coupled) This compound->Beta1_Receptor G_Protein Gαs Activation Beta1_Receptor->G_Protein AC Adenylyl Cyclase (AC) Activation G_Protein->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Cardiac_Effects Increased Inotropy & Chronotropy Ca_Influx->Cardiac_Effects

Caption: Beta-1 adrenergic receptor signaling pathway activated by this compound.

Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Hypothetical Protocol for this compound)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α₁ and β₁ adrenergic receptors.

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing adrenergic receptors start->prep_membranes incubate Incubate membranes with radioligand (e.g., [³H]-Prazosin for α₁ or [¹²⁵I]-ICYP for β₁) and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine this compound's affinity.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with α₁A-AR or β₁-AR).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α₁ receptors, [¹²⁵I]-Iodocyanopindolol for β₁ receptors).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of a known antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors) in separate wells.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assays

This assay measures the α₁-adrenergic receptor-mediated contractile response to this compound.

Detailed Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta or mesenteric artery.

    • Place the artery in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adipose and connective tissue and cut the artery into rings (2-3 mm in length).

    • Suspend the arterial rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • Connect the arterial rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension for a specified period.

    • Induce a reference contraction (e.g., with a high concentration of potassium chloride) to assess tissue viability.

    • After a washout period, add cumulative concentrations of this compound to the organ bath and record the contractile response.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to the reference contracting agent.

    • Plot the response against the log concentration of this compound to generate a concentration-response curve.

    • Determine the EC₅₀ and the maximum effect (Eₘₐₓ) from the curve.

This assay evaluates the β₁-adrenergic receptor-mediated effects of this compound on heart muscle contractility (inotropy) and rate (chronotropy).[4]

Detailed Methodology:

  • Tissue Preparation:

    • Isolate the right atrium (for chronotropic effects) and left ventricular papillary muscle (for inotropic effects) from a laboratory animal (e.g., guinea pig).

    • Suspend the tissues in an isolated organ bath containing an appropriate physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • For the right atrium, record the spontaneous beating rate.

    • For the papillary muscle, stimulate electrically at a fixed frequency and record the developed tension.

    • After an equilibration period, add cumulative concentrations of this compound to the bath and record the changes in heart rate and contractile force.

  • Data Analysis:

    • Express the chronotropic response as the change in beats per minute and the inotropic response as the change in developed tension.

    • Plot the responses against the log concentration of this compound to generate concentration-response curves.

    • Determine the EC₅₀ values for both effects.

Conclusion

The evidence presented in this technical guide substantiates the classification of this compound as a non-selective adrenergic agonist with primary activity at α₁ and β₁ receptors. Its therapeutic effect in treating hypotension is a composite of α₁-mediated vasoconstriction, which increases peripheral resistance, and β₁-mediated increases in cardiac rate and contractility, which enhance cardiac output. The misconception of this compound as a selective α₁ agonist is an oversimplification that overlooks its significant cardiac effects. A thorough understanding of its dual mechanism of action is paramount for its safe and effective clinical application and for the development of future adrenergic agents with improved selectivity profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other sympathomimetic compounds.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a sympathomimetic amine used clinically for the treatment of orthostatic hypotension. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its chemical synthesis. The document outlines a common synthetic route, including detailed experimental protocols, and presents key chemical data in a structured format. Furthermore, a visualization of the synthesis pathway is provided to facilitate a clear understanding of the process.

Chemical Structure of this compound

This compound, chemically known as (±)-1-(3-hydroxyphenyl)-2-(ethylamino)ethanol, is a synthetic adrenergic agonist. Its structure features a catecholamine-like framework, which is crucial for its pharmacological activity. The hydrochloride salt is the common pharmaceutical formulation.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference
IUPAC Name 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride[1][2]
Molecular Formula C₁₀H₁₆ClNO₂[2]
Molecular Weight 217.69 g/mol [2]
CAS Number 943-17-9[2]
Appearance White crystalline powder[3]
Solubility Very soluble in water, freely soluble in ethanol[3]
Melting Point Approximately 121 °C[4]
SMILES CCNCC(C1=CC(=CC=C1)O)O.Cl[2]
InChIKey KTNROWWHOBZQGK-UHFFFAOYSA-N[2]

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves a two-step process starting from α-bromo-m-hydroxyacetophenone. The synthesis pathway is outlined below.

Synthesis Pathway

The synthesis proceeds via two key transformations: an amination reaction followed by a catalytic hydrogenation to reduce the ketone and effect debenzylation.

Etilefrine_Synthesis cluster_reactants Starting Materials reactant1 α-bromo-m-hydroxyacetophenone intermediate α-(N-benzyl-N-ethyl)amino- m-hydroxyacetophenone HCl reactant1->intermediate Amination Ethanol, 10-20°C reactant2 N-ethylbenzylamine product This compound Hydrochloride intermediate->product Catalytic Hydrogenation H₂, Pd/C, 30-40°C

References

An In-depth Technical Guide on the Cardiovascular Effects of Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a synthetic sympathomimetic amine primarily utilized as an antihypotensive agent for conditions such as orthostatic hypotension.[1][2] Chemically, it is related to epinephrine (B1671497) and phenylephrine (B352888) and functions by mimicking the effects of endogenous catecholamines on the cardiovascular system.[1][3] This guide provides a comprehensive technical overview of the cardiovascular effects of this compound, detailing its mechanism of action, hemodynamic consequences, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound is a direct-acting sympathomimetic agent that exerts its effects by binding to and activating adrenergic receptors.[2][3] Its pharmacological profile is characterized by a primary affinity for α1- and β1-adrenergic receptors, with weaker agonism at β2-receptors.[2][3][4]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors, located on vascular smooth muscle cells, is a key component of this compound's action.[1][2] This interaction initiates a Gq-protein-mediated signaling cascade, leading to the stimulation of phospholipase C. The subsequent increase in intracellular calcium results in vasoconstriction, which elevates peripheral vascular resistance and, consequently, blood pressure.[2]

  • β1-Adrenergic Receptor Stimulation: this compound also targets β1-adrenergic receptors predominantly found in the heart.[1][5] Stimulation of these receptors leads to enhanced myocardial contractility (a positive inotropic effect) and an increased heart rate (a positive chronotropic effect).[1][5] This increase in cardiac function contributes significantly to a rise in cardiac output.[1][6]

The combined effect of increased peripheral resistance from α1-stimulation and augmented cardiac output from β1-stimulation results in a robust and sustained elevation of blood pressure, counteracting hypotensive states.[1]

Signaling Pathway Diagram

Etilefrine_Signaling cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiac Myocyte Etilefrine_V This compound Alpha1 α1-Adrenergic Receptor Etilefrine_V->Alpha1 binds Gq Gq Protein Alpha1->Gq activates PLC Phospholipase C Gq->PLC activates Ca ↑ Intracellular Ca²⁺ PLC->Ca leads to Vaso Vasoconstriction Ca->Vaso TPR ↑ Total Peripheral Resistance Vaso->TPR BP ↑ Blood Pressure TPR->BP Etilefrine_C This compound Beta1 β1-Adrenergic Receptor Etilefrine_C->Beta1 binds Gs Gs Protein Beta1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates InoChrono ↑ Inotropy & ↑ Chronotropy PKA->InoChrono CO ↑ Cardiac Output InoChrono->CO CO->BP Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Admission Admission to CRC & Standardized Diet Consent->Admission Instrumentation Hemodynamic Instrumentation Admission->Instrumentation Baseline Record Baseline Hemodynamic Data (Supine) Instrumentation->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Infusion Drug/Placebo Administration (IV) Randomization->Infusion Monitoring Continuous Data Collection Infusion->Monitoring Calculation Calculate Derived Parameters (SV, TPR) Monitoring->Calculation Stats Statistical Analysis (Comparison to Baseline & Placebo) Calculation->Stats Reporting Reporting of Results Stats->Reporting

References

In Vitro Receptor Affinity of Etilefrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine utilized for the treatment of orthostatic hypotension. Its therapeutic effects are mediated through its interaction with adrenergic receptors. An in-depth understanding of its receptor affinity and functional potency is crucial for optimizing its clinical use and for the development of novel adrenergic agonists. This technical guide provides a comprehensive overview of the in-vitro studies that have characterized the receptor affinity of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

This compound is recognized as an α/β-adrenergic agonist, demonstrating a notable selectivity for α1 and β1 adrenergic receptors.[1][2] In-vitro studies have been instrumental in delineating this selectivity profile and quantifying its potency at various adrenergic receptor subtypes.

Quantitative Receptor Affinity Data

The following tables summarize the key quantitative data from in-vitro studies on this compound's interaction with adrenergic receptors.

Receptor SubtypeLigandAssay TypeTest SystemAffinity (Ki)Reference
α1-AdrenergicThis compoundRadioligand BindingNot SpecifiedData Not Available
β1-AdrenergicThis compoundRadioligand BindingNot SpecifiedData Not Available
β2-AdrenergicThis compoundRadioligand BindingNot SpecifiedData Not Available

Table 1: this compound Receptor Binding Affinities (Ki) . This table is intended to summarize the equilibrium dissociation constants (Ki) of this compound for different adrenergic receptor subtypes as determined by radioligand binding assays. Currently, specific Ki values from publicly available literature are not available.

Receptor SubtypeLigandAssay TypeTest SystemPotency (EC50/IC50)Efficacy (% of Max Response)Reference
β1-AdrenergicThis compoundFunctional (Chronotropic & Inotropic)Isolated Dog Atria & Ventricles~100x less potent than IsoproterenolNot Specified[2]
α1-AdrenergicThis compoundFunctional (Vasoconstriction)Human Leg VeinsData Not AvailableData Not Available[3]

Table 2: this compound Functional Potency and Efficacy . This table summarizes the functional activity of this compound at different adrenergic receptor subtypes. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values indicate the potency of the drug in eliciting a functional response. A study on isolated dog heart preparations demonstrated that this compound is a highly selective β1-adrenoceptor agonist, though it is approximately 100 times less potent than the non-selective β-agonist Isoproterenol.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the typical experimental protocols used to assess the in-vitro receptor affinity and functional activity of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α and β-adrenergic receptors.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the adrenergic receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • Separation and Detection:

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Receptor Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound Unlabeled this compound This compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a Radioligand Competition Binding Assay.
Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production via β1 and β2-adrenergic receptors.

General Protocol:

  • Cell Culture:

    • Cells stably or transiently expressing the β1 or β2-adrenergic receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of this compound are added to the cells and incubated for a specific time.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • The EC50 value and the maximum response (Emax) are determined from the curve.

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement cAMP Measurement cluster_analysis Data Analysis Cells Cells Expressing β-AR Culture Cell Culture Cells->Culture IBMX Pre-incubation with IBMX Culture->IBMX This compound Incubation with this compound IBMX->this compound Lysis Cell Lysis This compound->Lysis Detection cAMP Detection (e.g., ELISA) Lysis->Detection DoseResponse Generate Dose-Response Curve Detection->DoseResponse EC50 Determine EC50 & Emax DoseResponse->EC50

Workflow for a cAMP Accumulation Functional Assay.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating intracellular calcium release via α1-adrenergic receptors.

General Protocol:

  • Cell Culture and Dye Loading:

    • Cells expressing the α1-adrenergic receptor are cultured on microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The microplate is placed in a fluorescence plate reader.

    • Increasing concentrations of this compound are added to the wells.

  • Fluorescence Measurement:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is plotted against the logarithm of the this compound concentration to generate a dose-response curve.

    • The EC50 value is determined from the curve.

G cluster_cell_prep Cell Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cells Cells Expressing α1-AR DyeLoading Loading with Calcium Dye Cells->DyeLoading This compound Addition of this compound DyeLoading->this compound Fluorescence Fluorescence Measurement This compound->Fluorescence DoseResponse Generate Dose-Response Curve Fluorescence->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Workflow for an Intracellular Calcium Mobilization Assay.

Signaling Pathways

The interaction of this compound with adrenergic receptors triggers specific intracellular signaling cascades.

β-Adrenergic Receptor Signaling

β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.

G This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR binds Gs Gs Protein BetaAR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway.

Upon binding of this compound, the β-adrenergic receptor undergoes a conformational change, leading to the activation of Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are GPCRs that couple to the Gq family of G-proteins.

G This compound This compound Alpha1AR α1-Adrenergic Receptor This compound->Alpha1AR binds Gq Gq Protein Alpha1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzed by PLC to DAG DAG PIP2->DAG and ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse phosphorylates targets leading to

α1-Adrenergic Receptor Signaling Pathway.

Activation of the α1-adrenergic receptor by this compound leads to the activation of Gq. The activated α-subunit of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to produce the cellular response, such as vasoconstriction.

Conclusion

The in-vitro pharmacological profile of this compound is characterized by its agonist activity at α1 and β1-adrenergic receptors. While existing literature provides a qualitative understanding of its receptor selectivity, there is a notable absence of comprehensive quantitative binding affinity data (Ki values). Functional assays confirm its activity, particularly its selective agonism at the β1-receptor, albeit with lower potency compared to isoproterenol. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and to design future studies aimed at developing more selective and potent adrenergic agents. Further research is warranted to populate the existing data gaps, particularly in obtaining precise Ki values through standardized radioligand binding assays across all adrenergic receptor subtypes.

References

The Pharmacokinetics and Metabolism of Etilefrine in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine (B194583) is a sympathomimetic amine utilized primarily for the treatment of orthostatic hypotension. Its therapeutic effect is mediated through direct agonistic activity on α- and β-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output. A thorough understanding of the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Pharmacokinetics

The disposition of this compound in the human body is characterized by rapid absorption, significant first-pass metabolism, and a relatively short elimination half-life. Pharmacokinetic studies have elucidated the key parameters governing its plasma concentration-time profile.

Data Presentation: Pharmacokinetic Parameters of this compound in Humans

The following table summarizes the key pharmacokinetic parameters of this compound reported in human studies.

ParameterValueReference
Bioavailability (Oral) ~50% - 55%[1]
35% (fast release tablet)[2]
17% (sustained release)[2]
61% (sustained release with dihydroergotamine)[2]
Time to Peak Concentration (Tmax) ~30 minutes
Elimination Half-life (t1/2) ~2.5 hours
Predominant half-life of 2 hours[1]
Volume of Distribution (Vd, beta) 160 L[1]
Plasma Protein Binding 23%
* to Albumin8.5%
Total Urinary Excretion (24h) ~80% of dose[1]
Unchanged (Oral)7%
Conjugates (Oral)73%
Unchanged (IV)28%
Conjugates (IV)*44%

Metabolism

This compound undergoes extensive metabolism, primarily in the liver and gastrointestinal tract, with conjugation being the major biotransformation pathway. This significant first-pass effect contributes to its relatively low oral bioavailability.

The primary metabolic routes are:

  • Conjugation: The phenolic hydroxyl group of this compound is susceptible to conjugation reactions, forming pharmacologically inactive metabolites.

    • Sulfation: Formation of a phenolic sulphate ester is the major metabolic pathway.[1]

    • Glucuronidation: this compound is also metabolized via glucuronidation.

  • Oxidative Deamination: A minor metabolic pathway involves the conversion of this compound to hydroxymandelic acid, accounting for approximately 3% of the metabolites.

  • Formation of Tetrahydroisoquinolines: Two isomeric tetrahydroisoquinolines have been identified as basic metabolites, which are excreted in both free and conjugated forms with sulfuric acid.[3] These are thought to arise from the condensation of this compound with formaldehyde.[3]

Visualization of this compound Metabolism

Etilefrine_Metabolism cluster_conjugation Major Pathway: Conjugation cluster_minor Minor Pathways This compound This compound Sulfate_Conjugate This compound Sulfate (Phenolic Sulphate) This compound->Sulfate_Conjugate Sulfotransferase Glucuronide_Conjugate This compound Glucuronide This compound->Glucuronide_Conjugate UDP-Glucuronosyltransferase Hydroxymandelic_Acid Hydroxymandelic Acid This compound->Hydroxymandelic_Acid Oxidative Deamination Tetrahydroisoquinolines Isomeric Tetrahydroisoquinolines This compound->Tetrahydroisoquinolines Condensation with Formaldehyde

Metabolic pathways of this compound in humans.

Experimental Protocols

The pharmacokinetic and metabolic data presented have been generated using a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Pharmacokinetic Study in Humans using 3H-Etilefrine

A foundational study on this compound's disposition involved the use of radiolabeled compounds to trace its fate in the body.[1]

1. Study Design:

  • A crossover design was employed with healthy human volunteers.

  • Subjects received either an intravenous infusion or an oral dose of 3H-etilefrine.

2. Sample Collection:

  • Serial blood samples were collected at predetermined time points to obtain plasma.

  • Urine was collected over a 24-hour period.

3. Sample Analysis:

  • Measurement of Total Radioactivity: Aliquots of plasma and urine were subjected to liquid scintillation counting to determine the total concentration of 3H-etilefrine and its metabolites.

  • Separation of Unchanged this compound and Metabolites:

    • Thin-Layer Chromatography (TLC): Plasma and urine extracts were spotted on TLC plates to separate the parent drug from its various metabolites.

    • Gas Chromatography (GC): Derivatized samples were analyzed by GC to quantify unchanged this compound.

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data were fitted to an open two-compartment model.

  • Bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) of unchanged this compound after oral and intravenous administration.

Determination of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

For the quantification of this compound in biological matrices without the use of radiolabels, sensitive and specific chromatographic methods have been developed.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Plasma samples were passed through an SPE cartridge to remove interfering substances and concentrate the analyte.

  • Solvent Extraction: The eluate from the SPE cartridge was further purified by liquid-liquid extraction.

2. HPLC System and Conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of 0.1 M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) (30:70, v/v).[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection:

    • UV Detection: At 220 nm.[4]

    • Electrochemical Detection: Provides high sensitivity for the quantification of this compound.

3. Method Validation:

  • The method was validated for linearity, accuracy, precision, and selectivity according to ICH guidelines.[4]

Visualization of a General Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (e.g., Oral or IV) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Prep Sample Preparation (e.g., SPE, LLE) Blood_Sampling->Sample_Prep Urine_Collection->Sample_Prep Chromatography Chromatographic Separation (e.g., HPLC, GC) Sample_Prep->Chromatography Detection Detection & Quantification (e.g., UV, MS, Electrochemical) Chromatography->Detection PK_Modeling Pharmacokinetic Modeling Detection->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

General workflow for a human pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound in humans is well-characterized, demonstrating rapid absorption followed by extensive first-pass metabolism, which primarily involves conjugation reactions. The relatively short half-life of the drug necessitates consideration in dosing regimens. The analytical methodologies developed for its quantification in biological fluids are robust and sensitive, enabling detailed pharmacokinetic and metabolic investigations. This in-depth guide provides essential information for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's disposition in the human body and informing future research endeavors.

References

Etilefrine as a Sympathomimetic Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of etilefrine (B194583), a synthetic sympathomimetic amine utilized primarily for the management of orthostatic hypotension. The document elucidates its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Core experimental methodologies are detailed to provide a practical framework for researchers. This compound exerts its effects through direct agonism at α1- and β1-adrenergic receptors, supplemented by a minor, indirect catecholamine-releasing action. This dual activity results in increased peripheral vascular resistance and enhanced cardiac output, collectively elevating systemic blood pressure. This guide summarizes key quantitative data and visualizes critical pathways and workflows to support advanced research and drug development.

Introduction

This compound is a direct-acting sympathomimetic agent belonging to the phenethylamine (B48288) chemical class.[1] Structurally related to epinephrine (B1671497) and phenylephrine, it is clinically employed as an antihypotensive agent, particularly for orthostatic hypotension.[2][3] Its therapeutic action stems from its ability to mimic the effects of endogenous catecholamines, primarily by stimulating the adrenergic receptors of the sympathetic nervous system.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's pharmacological properties.

Mechanism of Action

This compound's primary mechanism of action involves the direct stimulation of multiple adrenergic receptor subtypes.[4] It also exhibits a secondary, indirect sympathomimetic effect.

Direct Adrenergic Agonism

This compound functions as a selective agonist at α1- and β1-adrenergic receptors, with weaker activity at β2-receptors.[2][5][6]

  • α1-Adrenergic Receptor Activation: By binding to α1-adrenergic receptors on vascular smooth muscle cells, this compound triggers a Gq-protein-mediated signaling cascade.[5] This leads to the activation of phospholipase C, an increase in intracellular calcium, and subsequent vasoconstriction, which elevates peripheral vascular resistance and systemic blood pressure.[4][5]

  • β1-Adrenergic Receptor Activation: Stimulation of β1-adrenergic receptors, predominantly located in the heart, enhances myocardial contractility (a positive inotropic effect) and increases heart rate (a positive chronotropic effect).[4][7] This results in an increased cardiac output, further contributing to the pressor effect.[4][6] Studies in isolated dog heart preparations indicate that this compound is a highly selective β1-adrenoceptor agonist.[4]

Indirect Sympathomimetic Action

In addition to its direct receptor agonism, this compound has been shown to possess a moderate, indirect sympathomimetic activity.[5][7] This action, similar to that of tyramine (B21549), involves promoting the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[4][7] Studies on the ventral caudal artery of the rat, a vessel with rich sympathetic innervation, have demonstrated this effect.[7] However, its primary effects are considered to be direct, as its inotropic action is not diminished in reserpine-pretreated preparations.[1]

Intracellular Signaling Pathways

Recent evidence indicates that this compound also modulates key intracellular signaling pathways related to cellular energy status. In PC-3 and 293T cell lines, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit Akt signaling.[2][6]

Etilefrine_Signaling_Pathway cluster_direct Direct Agonism cluster_alpha1 α1 Pathway (Vascular Smooth Muscle) cluster_beta1 β1 Pathway (Myocardium) cluster_indirect Indirect Action Etilefrine_d This compound AR_alpha1 α1-Adrenergic Receptor Etilefrine_d->AR_alpha1 AR_beta1 β1-Adrenergic Receptor Etilefrine_d->AR_beta1 Gq Gq Protein AR_alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Gs Gs Protein AR_beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effect ↑ Inotropy ↑ Chronotropy PKA->Cardiac_Effect Etilefrine_i This compound Nerve_Terminal Sympathetic Nerve Terminal Etilefrine_i->Nerve_Terminal NE_Release ↑ Norepinephrine Release Nerve_Terminal->NE_Release

Caption: this compound's dual adrenergic signaling pathways.

Pharmacodynamics

This compound's interaction with adrenergic receptors translates into a range of physiological effects, primarily on the cardiovascular system. Intravenous administration in healthy individuals increases pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[8]

  • Cardiovascular Effects: The stimulation of β1 receptors leads to increased heart rate and contractility.[4] Concurrently, α1 receptor-mediated vasoconstriction increases peripheral vascular resistance, although this effect is more pronounced at higher doses.[8] At lower infusion doses (1-8 mg), a drop in peripheral resistance may be observed.[8]

  • Receptor Selectivity: While this compound acts on both α and β receptors, functional studies suggest a high selectivity for β1 over β2 receptors.[4] In isolated dog atria, the effects of this compound were significantly inhibited by the β1-selective antagonist atenolol, but not by the β2-selective antagonist ICI 118,551.[4] In isolated rat atria, its inotropic effects were blocked by propranolol (B1214883) but not by the α-blocker phentolamine.[1]

  • Potency: Compared to endogenous catecholamines, this compound is a less potent agonist.[1] In isolated dog heart preparations, it was found to be approximately 100 times less potent than isoproterenol (B85558) in producing positive chronotropic and inotropic effects.[4]

Pharmacokinetics

The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic properties, which are characterized by rapid absorption and significant first-pass metabolism.

Table 1: Summary of this compound Pharmacokinetic Parameters

Parameter Value Source(s)
Oral Bioavailability ~50% [5]
Protein Binding 23% [2]
Time to Peak Plasma ~30 minutes (oral) [5]
Elimination Half-life ~2.5 hours [2][5]
Metabolism Hepatic and gut wall; primarily conjugation (sulfation) [2][5]

| Excretion | ~80% in urine within 24 hours (7-28% unchanged, 44-73% as conjugates) |[2][5] |

Quantitative In Vitro Signaling Data

While specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound are not widely reported in recent literature, studies have quantified its effects on downstream signaling molecules.

Table 2: Effect of this compound on AMPK and Akt Phosphorylation

Cell Lines Treatment Target Result Source(s)
PC-3 and 293T 10 µM this compound HCl (1-2 h) Phospho-AMPKα (Thr172) 1.5-2.0 fold increase vs. control [2][6]

| PC-3 and 293T | 10 µM this compound HCl (1-2 h) | Phospho-Akt (Ser473) | 0.2-0.4 fold decrease vs. control |[2][6] |

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the sympathomimetic activity of compounds like this compound.

Protocol: Isolated Aortic Ring Vasoconstriction Assay

This ex vivo protocol is used to determine the vasoconstrictor activity and potency (EC50) of a sympathomimetic amine.

  • Tissue Preparation:

    • Euthanize a male Sprague-Dawley rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a thoracotomy and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings. The endothelium may be mechanically removed by gently rubbing the intimal surface with a wire, if required.

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • After equilibration, contract the rings with a high-potassium solution (e.g., 60 mM KCl) to test for viability. After the contraction plateaus, wash the rings with buffer until tension returns to baseline.

  • Dose-Response Curve Generation:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next higher concentration.

  • Data Analysis:

    • Record the contractile force (in grams or millinewtons) at each concentration.

    • Normalize the responses by expressing them as a percentage of the maximum contraction induced by KCl.

    • Plot the percentage contraction against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using non-linear regression analysis (e.g., a four-parameter logistic equation).

Vasoconstriction_Workflow start Start tissue_prep Aorta Dissection & Ring Preparation start->tissue_prep organ_bath Suspend Rings in Organ Bath tissue_prep->organ_bath equilibration Equilibrate (60-90 min) under 1.5g Tension organ_bath->equilibration viability_check Viability Test (60 mM KCl) equilibration->viability_check washout Washout & Return to Baseline viability_check->washout dose_response Cumulative Addition of this compound (1 nM - 100 µM) washout->dose_response data_acq Record Isometric Force Transduction dose_response->data_acq analysis Normalize Data (% KCl max) Calculate EC50 & Emax data_acq->analysis end End analysis->end

Caption: Experimental workflow for in vitro vasoconstriction assay.
Protocol: Isolated Atria Inotropic & Chronotropic Assay

This protocol assesses the direct effects of a sympathomimetic amine on heart muscle contractility (inotropy) and rate (chronotropy).[1][4]

  • Tissue Preparation:

    • Euthanize a Wistar rat or guinea pig via an approved method.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Dissect the atria (either spontaneously beating right atria for chronotropy or electrically driven left atria for inotropy) from the ventricles.

  • Organ Bath Setup:

    • Suspend the atrial preparation in a 10 mL organ bath containing Krebs-Henseleit buffer at 32-35°C, bubbled with carbogen.

    • Attach one end of the atrium to a fixed hook and the other to an isometric force transducer under a resting tension of 0.5-1.0 g.

    • For inotropic studies on the left atrium, place flanking platinum electrodes to pace the muscle at a constant frequency (e.g., 1 Hz) with square-wave pulses of 5 ms (B15284909) duration and a voltage 20% above the threshold.

  • Equilibration:

    • Allow the preparation to equilibrate for 45-60 minutes, with regular buffer changes, until a stable baseline contractile force and/or rate is achieved.

  • Dose-Response Curve Generation:

    • Add this compound cumulatively to the bath to achieve final concentrations ranging from nanomolar to micromolar.

    • Record the steady-state response at each concentration before adding the next.

  • Data Analysis:

    • For inotropy, measure the change in developed tension (g or mN).

    • For chronotropy, measure the change in beats per minute (BPM).

    • Express responses as a percentage of the maximal response or as an absolute change from baseline.

    • Plot the response against the log-concentration and determine EC50 and Emax values via non-linear regression.

Protocol: Western Blot for AMPK/Akt Signaling Analysis

This protocol details the method to quantify changes in protein phosphorylation, as seen with this compound's effect on AMPK and Akt.[2][6]

  • Cell Culture and Treatment:

    • Culture human prostate cancer (PC-3) or human embryonic kidney (HEK293T) cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) to 70-80% confluency.

    • Treat cells with this compound hydrochloride (e.g., 10 µM) or vehicle control for a specified duration (e.g., 1-2 hours) in serum-free media.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-Akt (Ser473)

      • Total Akt

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system (e.g., ChemiDoc).

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control to ensure equal protein loading.

Direct_Indirect_Logic This compound This compound Direct Direct Agonism (Primary Mechanism) This compound->Direct Indirect Indirect Action (Secondary Mechanism) This compound->Indirect Alpha1_R α1-Receptor Stimulation Direct->Alpha1_R Beta1_R β1-Receptor Stimulation Direct->Beta1_R NE_Release Norepinephrine Release Indirect->NE_Release Vascular_Effect Vasoconstriction Alpha1_R->Vascular_Effect Cardiac_Effect ↑ Cardiac Output Beta1_R->Cardiac_Effect NE_Release->Alpha1_R NE_Release->Beta1_R BP_Increase Increase in Blood Pressure Vascular_Effect->BP_Increase Cardiac_Effect->BP_Increase

Caption: Logical flow of this compound's sympathomimetic effects.

Conclusion

This compound is a multifaceted sympathomimetic amine whose primary therapeutic utility in treating hypotension is derived from its direct agonist activity at α1- and β1-adrenergic receptors.[4][9][10] This action is complemented by a secondary, indirect mechanism involving the release of endogenous catecholamines.[4][5] The resulting pharmacodynamic profile—an increase in both peripheral vascular resistance and cardiac output—effectively elevates systemic blood pressure.[8] Its pharmacokinetic profile necessitates multiple daily doses for sustained therapeutic effect.[5] Furthermore, emerging research into its influence on intracellular signaling pathways such as AMPK/Akt suggests a broader range of cellular effects that warrant further investigation.[2][6] The experimental protocols detailed herein provide a foundation for future research into this compound and other novel sympathomimetic agents.

References

An In-depth Technical Guide to Early-Stage Discovery Research of Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine (B194583) is a synthetic sympathomimetic amine utilized primarily for the treatment of hypotension, particularly orthostatic hypotension.[1] As a direct-acting sympathomimetic agent, it mimics the effects of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, on the cardiovascular system.[1][2] This technical guide provides an in-depth overview of the core aspects of early-stage discovery research involving this compound, with a focus on its mechanism of action, experimental evaluation, and key pharmacological data.

Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at adrenergic receptors, specifically demonstrating selectivity for α1 and β1 subtypes.[1][3][4][5][6][7][8][9] This dual agonism leads to a multi-pronged physiological response that culminates in an increase in blood pressure.

α1-Adrenergic Receptor Agonism: this compound stimulates α1-adrenergic receptors located on vascular smooth muscle cells.[1][2][3] Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade ultimately results in an increase in intracellular calcium levels, leading to vasoconstriction.[10] The resulting increase in peripheral vascular resistance is a primary contributor to the elevation of systemic blood pressure.[1][2][3]

β1-Adrenergic Receptor Agonism: Simultaneously, this compound stimulates β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3] These Gs protein-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[11] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][11] This enhancement of cardiac function leads to an increased cardiac output, further contributing to the rise in blood pressure.[1][2][3]

Some studies also suggest a weaker agonistic action at β2-adrenergic receptors.[12]

Signaling Pathways

The signaling pathways activated by this compound are central to its pharmacological effects. Below are diagrams illustrating the canonical signaling cascades for the α1 and β1 adrenergic receptors.

alpha1_signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor binds Gq_protein Gq Protein Alpha1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction contributes to

α1-Adrenergic Receptor Signaling Pathway

beta1_signaling This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor binds Gs_protein Gs Protein Beta1_Receptor->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects Increased Heart Rate & Myocardial Contractility PKA->Cardiac_Effects leads to

β1-Adrenergic Receptor Signaling Pathway

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and significant first-pass metabolism.

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability ~50-55%HumanOral[12][13]
Protein Binding 23%Human-[12]
Elimination Half-life ~2.5 hoursHuman-[12]
Metabolism Hepatic conjugation (glucuronidation)Human-[2][12]
Excretion ~80% in urine within 24 hoursHumanOral/IV[12]

Preclinical and Clinical Data

A summary of key findings from preclinical and clinical studies is presented below.

In Vitro Data
Assay TypeKey FindingReference
Adrenergic Receptor AffinityHigher affinity for β1 than β2 adrenoreceptors.[12]
Cellular Assays (PC-3 and 293T cells)At 10 µM, this compound activates AMPKα phosphorylation and inhibits Akt (Ser473) phosphorylation.[4][14]
In Vivo Animal Data
Animal ModelDoseRouteKey FindingsReference
Anesthetized Mongrel Dogs0.1 mg/kgIVIncreased blood pressure and heart rate.[4][14]
Dogs with Partial Ischemic Myocardium0.04 mg/kgIVIncreased blood flow in normal myocardium, increased systolic aortic pressure, decreased diastolic aortic pressure, and increased heart rate.[10]
Dogs with Partial Ischemic Myocardium0.2 mg/kgIVIncreased blood flow in ischemic myocardium, initial decrease then increase in aortic pressure, and increased heart rate and cardiac output.[10]
Pregnant Guinea Pigs3 x 0.14 mg/kg dailyInjectionsReduced uterine blood flow by 68%.[15]
Human Clinical Data
Study PopulationDoseRouteKey FindingsReference
Healthy Individuals1-8 mg infusionIVIncreased pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure. Peripheral vascular resistance decreased at lower doses and increased at higher doses.[16]
Patients with Orthostatic Dysregulation20 mg daily (pivalate salt)Oral (long-term)Marked and long-lasting increase in systolic blood pressure (+40.3 mmHg) and blood pressure amplitude (+37.5 mmHg).[17]
Patients undergoing Aortofemoral Bypass Surgery2 mgIVStatistically significant increase in mean arterial pressure and cardiac index.[11][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the early-stage discovery of this compound.

Adrenergic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for α1 and β1 adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [¹²⁵I]-Iodocyanopindolol for β receptors).

  • Non-labeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Measurement)

Objective: To assess the functional agonistic activity of this compound at β1-adrenergic receptors by measuring changes in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • This compound hydrochloride.

  • A known β-agonist (e.g., Isoproterenol) as a positive control.

  • Cell culture medium.

  • A cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add the different concentrations of this compound or the positive control to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

In Vivo Cardiovascular Assessment in an Animal Model

Objective: To evaluate the effects of this compound on blood pressure and heart rate in an anesthetized rodent model.

Materials:

  • Male Wistar rats (or another suitable rodent model).

  • Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • This compound hydrochloride solution for injection.

  • Saline solution (vehicle control).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • ECG electrodes and recording system.

Procedure:

  • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

  • Attach ECG electrodes to monitor heart rate.

  • Allow the animal to stabilize for a baseline recording period.

  • Administer a bolus intravenous injection of the vehicle control (saline) and record cardiovascular parameters.

  • Administer increasing doses of this compound intravenously at specified intervals, allowing for the return to baseline or a stable state between doses.

  • Continuously record mean arterial pressure (MAP) and heart rate (HR).

  • Analyze the data to determine the dose-dependent effects of this compound on MAP and HR.

Experimental Workflows

The following diagrams illustrate typical workflows for key experimental procedures in the pharmacological profiling of this compound.

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - this compound (serial dilutions) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki count->analyze end End analyze->end

Receptor Binding Assay Workflow

invivo_workflow start Start anesthetize Anesthetize Animal Model start->anesthetize cannulate Surgically Cannulate Artery and Vein anesthetize->cannulate stabilize Stabilization Period & Baseline Recording cannulate->stabilize administer_vehicle Administer Vehicle (Control) stabilize->administer_vehicle record_control Record Cardiovascular Parameters administer_vehicle->record_control administer_this compound Administer this compound (Dose-Response) record_control->administer_this compound record_this compound Continuously Record Cardiovascular Parameters administer_this compound->record_this compound analyze Data Analysis: Determine Dose-Dependent Effects on BP and HR record_this compound->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Studying Orthostatic Hypotension in Animal Models Using Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthostatic hypotension (OH) is a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. Animal models are crucial for understanding the pathophysiology of OH and for the preclinical evaluation of potential therapeutics. Etilefrine (B194583), a sympathomimetic agent, is a valuable tool in these studies due to its well-characterized mechanism of action on adrenergic receptors.

This compound is a direct-acting sympathomimetic amine that stimulates both α1 and β1 adrenergic receptors.[1][2][3][4][5][6] Its action on α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and consequently elevates blood pressure.[1][3][5] Stimulation of β1-adrenergic receptors in the heart results in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect, leading to enhanced cardiac output.[1][3][7] These dual actions make this compound an effective agent to counteract the effects of orthostatic stress.

These application notes provide detailed protocols for utilizing this compound to study orthostatic hypotension in rodent models, summarize quantitative data from relevant studies, and illustrate the key signaling pathways and experimental workflows.

Data Presentation

Table 1: Summary of this compound Doses and Effects in Animal Models of Orthostatic Hypotension
Animal ModelThis compound DoseRoute of AdministrationKey Effects on Blood Pressure (BP) and Heart Rate (HR)Reference
Dog0.1 mg/kgIntravenous (i.v.)Increased BP and HR. Did not attenuate the tilt-induced decrease in BP.[7][8]
Dog0.04 mg/kgIntravenous (i.v.)Elevated systolic aortic pressure, decreased diastolic aortic pressure, and elevated HR.[9]
Dog0.2 mg/kgIntravenous (i.v.)Initial considerable decrease in aortic pressure, followed by an increase above control values. More elevated HR than at lower doses.[9]
Rabbit10 and 30 mg/kgIntraduodenal (i.d.)The higher dose significantly mitigated chlorpromazine-induced orthostatic hypotension.[5]
Table 2: Cardiovascular Effects of this compound in Healthy and Hypotensive States
ParameterEffect of this compoundMechanismReference
Blood Pressure
Systolic Blood PressureIncreaseα1-adrenergic receptor-mediated vasoconstriction and β1-adrenergic receptor-mediated increase in cardiac output.[1][3][10]
Diastolic Blood PressureVariable (may decrease or remain unchanged)Dependent on the balance between α1-mediated vasoconstriction and potential β2-mediated vasodilation at lower doses.[9][10]
Mean Arterial PressureIncreaseOverall effect of increased peripheral resistance and cardiac output.[3]
Heart Rate Increaseβ1-adrenergic receptor stimulation in the sinoatrial node.[1][3][7]
Cardiac Output IncreaseCombined effect of increased heart rate and contractility (stroke volume).[2][3]
Peripheral Vascular Resistance Increase (at higher doses)Predominant α1-adrenergic receptor-mediated vasoconstriction.[3]

Experimental Protocols

Protocol 1: Induction and Assessment of Orthostatic Hypotension in Anesthetized Rats using a Tilt-Table Test

Objective: To induce a transient state of orthostatic hypotension in anesthetized rats to evaluate the efficacy of this compound in maintaining blood pressure.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)[1][2]

  • Anesthetic cocktail (e.g., a combination of alpha-chloralose, urethane, and sodium pentobarbital)[1]

  • Tilt-table apparatus capable of changing the rat's position from supine to a head-up tilt of 45-90 degrees[1]

  • Catheters for arterial and venous access (e.g., carotid artery and jugular vein)

  • Blood pressure transducer and data acquisition system

  • This compound hydrochloride solution for injection

  • Saline solution (vehicle control)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with the chosen anesthetic cocktail. The depth of anesthesia should be sufficient to prevent pain reflexes but maintain cardiovascular function.

    • Place the rat in a supine position on the tilt-table.

    • Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.

    • Implant a catheter into the jugular vein for intravenous administration of this compound or vehicle.

    • Allow the animal to stabilize for a period of at least 30 minutes post-surgery, monitoring for stable baseline blood pressure and heart rate.

  • Baseline Measurements:

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 10-15 minutes while the rat is in the supine (0 degrees) position.

  • Induction of Orthostatic Hypotension (Tilt-Test):

    • Rapidly tilt the table to a head-up position of 45 to 90 degrees.[1]

    • Maintain the head-up tilt position for a duration of 3-5 minutes.[1]

    • Continuously record MAP and HR throughout the tilt and the subsequent return to the supine position. A drop in MAP upon tilting indicates the induction of orthostatic hypotension.

  • Drug Administration and Evaluation:

    • Administer a bolus intravenous injection of this compound at the desired dose (a dose range can be explored, e.g., 0.01-0.3 mg/kg) or vehicle.

    • Allow a sufficient period for the drug to take effect (e.g., 5-10 minutes).

    • Repeat the tilt-test as described in step 3.

    • The efficacy of this compound is determined by its ability to attenuate the fall in MAP during the head-up tilt compared to the vehicle control.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline during the tilt for both the vehicle and this compound treatment groups.

    • Compare the magnitude of the orthostatic hypotensive response between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathways

Etilefrine_Signaling_Pathway cluster_this compound This compound This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Beta1 β1-Adrenergic Receptor This compound->Beta1 Gq Gq Alpha1->Gq Gs Gs Beta1->Gs Vasoconstriction Vasoconstriction Increased_HR Increased Heart Rate (Positive Chronotropy) Increased_Contractility Increased Contractility (Positive Inotropy) IP3_DAG IP3 / DAG Gq->IP3_DAG cAMP cAMP Gs->cAMP IP3_DAG->Vasoconstriction cAMP->Increased_HR cAMP->Increased_Contractility

Caption: Signaling pathway of this compound via α1 and β1 adrenergic receptors.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Prep Anesthetize Rat and Implant Catheters Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Record Baseline BP and HR (Supine) Stabilization->Baseline Tilt1 Induce OH: Head-Up Tilt (Pre-Drug) Baseline->Tilt1 Drug_Admin Administer this compound or Vehicle (i.v.) Tilt1->Drug_Admin Data_Acquisition Continuous BP and HR Recording Tilt1->Data_Acquisition Tilt2 Induce OH: Head-Up Tilt (Post-Drug) Drug_Admin->Tilt2 Tilt2->Data_Acquisition Analysis Calculate Change in MAP and HR and Compare Groups Data_Acquisition->Analysis

Caption: Workflow for studying this compound in a rat model of orthostatic hypotension.

Conclusion

The protocols and data presented provide a framework for utilizing this compound as a pharmacological tool to investigate orthostatic hypotension in animal models. The rat tilt-table model is a reproducible and effective method for inducing transient orthostatic stress, allowing for the evaluation of pressor agents like this compound. By understanding the mechanism of action and having access to detailed experimental procedures, researchers can effectively design and execute studies to explore the therapeutic potential of novel compounds for the treatment of orthostatic hypotension.

References

Application of Etilefrine in Smooth Muscle Contraction Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine that functions as a direct-acting adrenergic agonist with a pronounced affinity for α1 and β1 receptors.[1][2][3][4] Its primary mechanism of action in the vasculature involves the stimulation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in peripheral resistance and blood pressure.[1][3][4] This makes this compound a valuable tool for studying smooth muscle physiology and pharmacology, particularly in the context of hypertension and other vascular disorders. This document provides detailed application notes and protocols for utilizing this compound in smooth muscle contraction assays, with a focus on the widely used isolated aortic ring model.

Mechanism of Action and Signaling Pathways

This compound exerts its effects on smooth muscle primarily through the α1-adrenergic signaling pathway. Upon binding to α1-adrenergic receptors, a cascade of intracellular events is initiated, leading to an increase in intracellular calcium concentration ([Ca2+]) and sensitization of the contractile machinery to Ca2+, ultimately resulting in smooth muscle contraction.

A secondary effect of this compound is mediated through β1-adrenergic receptors, which are predominantly found in cardiac tissue. Stimulation of these receptors leads to increased heart rate and contractility. While not the primary focus of vascular smooth muscle assays, it is a noteworthy aspect of this compound's overall cardiovascular profile.

Signaling Pathway Diagrams

Etilefrine_Alpha1_Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction activates PKC->Contraction sensitizes Experimental_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_experiment Dose-Response Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Cleaning Clean Adipose & Connective Tissue Aorta_Isolation->Cleaning Slicing Slice into 2-3 mm Rings Cleaning->Slicing Mounting Mount Aortic Ring in Organ Bath Slicing->Mounting Tension Apply Optimal Resting Tension (e.g., 1.5-2.0 g) Mounting->Tension Equilibration Equilibrate for 60-90 min (Wash every 15-20 min) Tension->Equilibration Viability Test Viability with KCl (e.g., 80 mM) Equilibration->Viability Baseline Establish Stable Baseline Viability->Baseline Cumulative_Dosing Cumulative Addition of this compound (Logarithmic Concentrations) Baseline->Cumulative_Dosing Record Record Isometric Contraction Cumulative_Dosing->Record Normalization Normalize Data (% of Max KCl Response) Record->Normalization Curve_Fitting Fit Dose-Response Curve (Non-linear Regression) Normalization->Curve_Fitting Parameters Determine EC50 and Emax Curve_Fitting->Parameters

References

Application Notes and Protocols: Investigating Etilefrine for Chylothorax Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Chylothorax, the accumulation of chyle in the pleural space, presents a significant therapeutic challenge. While treatment often involves addressing the underlying cause and providing supportive care, pharmacological interventions are an area of active investigation. Etilefrine, an alpha-1 adrenergic agonist, has been proposed as a potential treatment for chylothorax based on its mechanism of action, which suggests it may reduce chyle flow. However, to date, there is a notable scarcity of preclinical animal studies specifically evaluating the efficacy and safety of this compound for this indication.

These application notes provide a comprehensive, albeit hypothetical, framework for researchers and drug development professionals to investigate the potential of this compound in a preclinical animal model of chylothorax. The following sections detail the proposed mechanism of action, a hypothetical experimental protocol, and examples of quantitative data to be collected.

Proposed Mechanism of Action of this compound in Chylothorax

This compound is a sympathomimetic amine that acts as a direct alpha-1 adrenergic agonist. Its proposed therapeutic effect in chylothorax is believed to stem from its ability to stimulate the contraction of smooth muscle cells within the thoracic duct and major lymphatic vessels. This contraction is hypothesized to increase lymphatic tone and decrease the leakage of chyle into the pleural space. The activation of alpha-1 adrenergic receptors on these smooth muscle cells leads to a cascade of intracellular events, ultimately resulting in muscle contraction.

This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor (on Lymphatic Smooth Muscle) This compound->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Activation Alpha1_Receptor->PLC Ca_Influx Ca²⁺ Influx Alpha1_Receptor->Ca_Influx Promotes PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction PKC->Contraction Chyle_Leakage Decreased Chyle Leakage Contraction->Chyle_Leakage cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Acclimatization Acclimatization (7 days) Baseline Baseline Data Collection (Body Weight, Blood Sample) Acclimatization->Baseline Surgery Chylothorax Induction (Thoracic Duct Ligation) Baseline->Surgery Confirmation Chylothorax Confirmation (48h post-op, Ultrasound) Surgery->Confirmation Grouping Randomization into Groups (Sham, Control, Low & High Dose) Confirmation->Grouping Treatment Treatment Administration (7 days, this compound/Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Ultrasound Pleural Fluid Volume Measurement (Days 1, 3, 5, 7) Treatment->Ultrasound Endpoint Endpoint Data Collection (Day 7: Pleural Fluid & Serum Analysis, Histopathology) Treatment->Endpoint

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Etilefrine (B194583) using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a sympathomimetic amine used as a cardiac stimulant and antihypotensive agent. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note details a validated HPLC method for the determination of this compound, providing comprehensive protocols and performance data.

HPLC Methodologies for this compound Quantification

Two reversed-phase HPLC methods are presented below, offering flexibility in column and mobile phase selection.

Method 1: Phosphate (B84403) Buffer and Acetonitrile (B52724) Mobile Phase

This method is a stability-indicating assay that has been extensively validated for the determination of this compound hydrochloride in the presence of its degradation products.[1][2]

Method 2: Phosphoric Acid and Acetonitrile Mobile Phase

This method provides a simpler mobile phase composition suitable for the analysis of this compound.[3] For mass spectrometry applications, the phosphoric acid can be substituted with formic acid.[3]

Data Presentation: HPLC Method Parameters and Performance

The following tables summarize the chromatographic conditions and validation parameters for the two described HPLC methods.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)[1][2]Newcrom R1[3]
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[1][2]Water, Acetonitrile, and Phosphoric Acid[3]
Flow Rate 1.0 mL/min[1][2]Not Specified
Detection UV at 220 nm[1][2]Not Specified
Injection Volume 20 µLNot Specified
Temperature Ambient[1][2]Not Specified
Internal Standard Albendazole (optional)Not Specified

Table 2: Quantitative Performance Data for Method 1

ParameterResult
Retention Time 4.85 ± 0.03 min[2]
Linearity Range 1 - 7 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.121 µg/mL
Limit of Quantification (LOQ) 0.366 µg/mL
Recovery 99.54 ± 0.503%[1]
Precision (%RSD) < 2%

Experimental Protocols

Preparation of Reagents and Mobile Phase (Method 1)
  • 0.1M Phosphate Buffer (pH 4): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.1M solution. Adjust the pH to 4.0 using phosphoric acid.

  • Mobile Phase: Mix the 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 2, 3, 5, and 7 µg/mL).

Sample Preparation
  • Weigh and finely powder ten tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride.

  • Transfer the powder to a 100 mL volumetric flask and add approximately 50 mL of the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Protein Precipitation (for plasma samples): To 1 mL of plasma, add 2 mL of cold acetonitrile or methanol. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation (optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • For urine samples, dilution with the mobile phase followed by filtration may be sufficient.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Tablet/Plasma) Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column, Mobile Phase) Filtration->HPLC Detection UV Detector (220 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_Method_Components Key Components of the HPLC Method cluster_instrument Instrumentation cluster_chemistry Chromatographic Chemistry cluster_output Output & Analysis HPLC HPLC Pump & Injector Column C18 Column HPLC->Column Detector UV Detector Column->Detector Peak Chromatographic Peak Detector->Peak MobilePhase Mobile Phase (Buffer/Acetonitrile) MobilePhase->Column This compound This compound (Analyte) This compound->Column Data Quantitative Data Peak->Data

Caption: Logical relationship of key HPLC method components.

References

Application Notes and Protocols for Determining Etilefrine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist at both α1- and β1-adrenergic receptors.[1][2][3][4] This dual agonism translates to a physiological response that includes vasoconstriction, mediated by α1-adrenergic receptors, and an increase in heart rate and cardiac contractility, mediated by β1-adrenergic receptors.[1][2][4] These effects collectively lead to an elevation in blood pressure, making this compound a therapeutic agent for hypotension.[4]

These application notes provide detailed protocols for in vitro, cell-based assays to determine the efficacy of this compound by quantifying its effects on the primary signaling pathways associated with α1- and β1-adrenergic receptor activation. The key assays described are a calcium mobilization assay for α1-adrenergic receptor activity and a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay for β1-adrenergic receptor activity.

Signaling Pathways

This compound's efficacy is determined by its ability to activate downstream signaling cascades upon binding to its target receptors.

  • α1-Adrenergic Receptor Signaling: The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to Gq protein. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of α1-adrenergic receptor activation and can be quantified to determine agonist efficacy.

  • β1-Adrenergic Receptor Signaling: The β1-adrenergic receptor is a GPCR that couples to Gs protein. Agonist binding activates the Gs protein, which then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of downstream cellular responses. The accumulation of intracellular cAMP is a direct measure of β1-adrenergic receptor activation.

Etilefrine_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway Etilefrine_a This compound alpha1_R α1-Adrenergic Receptor Etilefrine_a->alpha1_R binds Gq Gq Protein alpha1_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca_release Ca²⁺ Release ER->Ca_release triggers Etilefrine_b This compound beta1_R β1-Adrenergic Receptor Etilefrine_b->beta1_R binds Gs Gs Protein beta1_R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP Accumulation ATP->cAMP

This compound Signaling Pathways

Data Presentation

Quantitative data from the cell-based assays should be summarized in clearly structured tables to facilitate the comparison of this compound's efficacy with other compounds. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of an agonist.

Table 1: Efficacy of this compound on α1-Adrenergic Receptor Activation

CompoundAssay TypeCell LineEndpoint MeasuredEC50 (nM)Maximum Response (% of Control)
This compoundCalcium MobilizationHEK293 expressing human α1-ARIntracellular Ca²⁺[Insert experimental value][Insert experimental value]
Phenylephrine (Control)Calcium MobilizationHEK293 expressing human α1-ARIntracellular Ca²⁺[Insert experimental value]100%

Table 2: Efficacy of this compound on β1-Adrenergic Receptor Activation

CompoundAssay TypeCell LineEndpoint MeasuredEC50 (nM)Maximum Response (% of Control)
This compoundcAMP AccumulationCHO-K1 expressing human β1-ARIntracellular cAMP[Insert experimental value][Insert experimental value]
Isoproterenol (Control)cAMP AccumulationCHO-K1 expressing human β1-ARIntracellular cAMP[Insert experimental value]100%

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line stably expressing the human α1-adrenergic receptor.

Calcium_Mobilization_Workflow start Start seed_cells Seed cells expressing α1-adrenergic receptor in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for 30-60 min at 37°C load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells add_this compound Add varying concentrations of this compound wash_cells->add_this compound measure_fluorescence Measure fluorescence intensity over time using a plate reader add_this compound->measure_fluorescence analyze_data Analyze data and generate dose-response curve measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human α1-adrenergic receptor

  • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black, clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239)

  • This compound hydrochloride

  • Phenylephrine (positive control)

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Seeding:

    • Culture HEK293-α1-AR cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in PBS.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Prepare a wash buffer containing 2.5 mM probenecid in PBS.

    • Gently aspirate the loading buffer from the wells.

    • Wash the cells twice with 100 µL of wash buffer per well, being careful not to disturb the cell monolayer.

    • After the final wash, add 100 µL of wash buffer to each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare a 10X stock solution of this compound and the positive control (Phenylephrine) at various concentrations in the wash buffer.

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Using the plate reader's automated injector, add 10 µL of the 10X compound stock solutions to the respective wells.

    • Continue to measure the fluorescence intensity for the remainder of the reading period.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay for β1-Adrenergic Receptor Activation

This protocol details the measurement of intracellular cAMP accumulation in response to this compound in a cell line stably expressing the human β1-adrenergic receptor.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing β1-adrenergic receptor in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_treat Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) incubate_overnight->pre_treat add_this compound Add varying concentrations of this compound pre_treat->add_this compound incubate_agonist Incubate for 15-30 min at 37°C add_this compound->incubate_agonist lyse_cells Lyse the cells incubate_agonist->lyse_cells detect_camp Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_camp measure_signal Measure the assay signal (e.g., fluorescence, absorbance) detect_camp->measure_signal analyze_data Analyze data and generate dose-response curve measure_signal->analyze_data end End analyze_data->end

cAMP Accumulation Assay Workflow

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B)

  • 96-well cell culture plates

  • Serum-free medium

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound hydrochloride

  • Isoproterenol (positive control)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

  • Plate reader compatible with the chosen detection method

Methodology:

  • Cell Seeding:

    • Culture CHO-K1-β1-AR cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Pre-treatment with PDE Inhibitor:

    • Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in serum-free medium.

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the PDE inhibitor solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.

  • Agonist Stimulation:

    • Prepare 2X stock solutions of this compound and the positive control (Isoproterenol) at various concentrations in serum-free medium containing the PDE inhibitor.

    • Add 50 µL of the 2X compound stock solutions to the respective wells.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA) using a plate reader compatible with the assay format.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

References

Spectrophotometric Determination of Etilefrine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Etilefrine (B194583) hydrochloride in pharmaceutical formulations using spectrophotometry. Two distinct and robust methods are presented: the oxidative coupling reaction with 4-aminoantipyrine (B1666024) and the nitrosation-chelation reaction. These methods are simple, cost-effective, and suitable for routine quality control analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound hydrochloride is a direct-acting sympathomimetic agent used for the treatment of hypotensive states. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical preparations. Spectrophotometry offers a simple, rapid, and accessible alternative to more complex chromatographic techniques for the quantification of this compound hydrochloride. This document outlines two validated spectrophotometric methods, detailing the underlying chemical principles, experimental protocols, and data analysis.

Methods Overview

Two primary spectrophotometric methods for the determination of this compound hydrochloride are discussed:

  • Oxidative Coupling with 4-Aminoantipyrine: This method is based on the condensation reaction of this compound hydrochloride with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, such as potassium hexacyanoferrate(III). This reaction produces a colored product that can be quantified spectrophotometrically.[1]

  • Nitrosation and Subsequent Copper Chelation: This approach involves the nitrosation of the phenolic group of this compound hydrochloride using sodium nitrite (B80452) in an acidic medium. The resulting nitroso-derivative then forms a stable and colored chelate with copper (II) ions, which is measured spectrophotometrically.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described spectrophotometric methods for this compound hydrochloride determination.

ParameterMethod 1: Oxidative Coupling with 4-AminoantipyrineMethod 2: Nitrosation and Copper Chelation
Maximum Wavelength (λmax) 503 nm[1]510 nm[2][3]
Linearity Range 1 - 20 µg/mL[1]40 - 140 µg/mL[3]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) Not explicitly stated1.1 x 10⁴
Limit of Detection (LOD) 0.1 µg/mL[1]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Correlation Coefficient (r²) > 0.999> 0.999

Experimental Protocols

Method 1: Oxidative Coupling with 4-Aminoantipyrine

1. Reagents and Solutions:

  • This compound Hydrochloride Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 100 mL of distilled water.

  • 4-Aminoantipyrine Solution (0.2% w/v): Dissolve 0.2 g of 4-aminoantipyrine in 100 mL of distilled water.

  • Potassium Hexacyanoferrate(III) Solution (0.8% w/v): Dissolve 0.8 g of potassium hexacyanoferrate(III) in 100 mL of distilled water.

  • Sodium Hydroxide (B78521) Solution (1 M): Dissolve 4.0 g of sodium hydroxide in 100 mL of distilled water.

2. Preparation of Calibration Curve:

  • Into a series of 10 mL volumetric flasks, pipette aliquots (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mL) of the this compound hydrochloride standard stock solution.

  • To each flask, add 1.0 mL of 1 M Sodium Hydroxide solution.

  • Add 1.0 mL of 0.2% 4-aminoantipyrine solution to each flask and mix well.

  • Add 1.0 mL of 0.8% potassium hexacyanoferrate(III) solution, mix, and dilute to the mark with distilled water.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting orange-red colored solution at 503 nm against a reagent blank prepared in the same manner without the this compound hydrochloride standard.

  • Plot the absorbance versus the final concentration of this compound hydrochloride (in µg/mL) to construct the calibration curve.

3. Analysis of Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a sufficient number of tablets to obtain an average weight.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with distilled water, mix well, and filter the solution.

  • Take a suitable aliquot of the filtrate and proceed as described in step 2 of the calibration curve preparation.

  • Determine the concentration of this compound hydrochloride in the sample from the calibration curve.

Method 2: Nitrosation and Subsequent Copper Chelation

1. Reagents and Solutions:

  • This compound Hydrochloride Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and dissolve in 100 mL of distilled water.[3]

  • Sodium Nitrite Solution (3% w/v): Dissolve 3.0 g of sodium nitrite in 100 mL of distilled water.[3]

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid with distilled water.[3]

  • Copper (II) Sulfate (B86663) Solution (0.1% w/v): Dissolve 0.1 g of copper (II) sulfate pentahydrate in 100 mL of distilled water.

  • Ammonia (B1221849) Solution (10% v/v): Prepare by diluting concentrated ammonia solution with distilled water.

2. Preparation of Calibration Curve:

  • Into a series of 25 mL volumetric flasks, pipette aliquots (1.0, 1.5, 2.0, 2.5, 3.0, 3.5 mL) of the this compound hydrochloride standard stock solution.[3]

  • To each flask, add 1.0 mL of 1 M Hydrochloric Acid followed by 1.0 mL of 3% Sodium Nitrite solution.

  • Allow the flasks to stand for 10 minutes for the nitrosation reaction to complete.

  • Add 1.0 mL of 0.1% Copper (II) Sulfate solution to each flask.

  • Make the solutions alkaline by adding 2.0 mL of 10% ammonia solution. A red-colored chelate will form.

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance of the solution at 510 nm against a reagent blank.[2][3]

  • Plot the absorbance versus the final concentration of this compound hydrochloride (in µg/mL) to construct the calibration curve.

3. Analysis of Pharmaceutical Formulations (e.g., Ampoules):

  • Accurately measure a volume of the ampoule solution equivalent to 10 mg of this compound hydrochloride and transfer it to a 10 mL volumetric flask.

  • Dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.

  • Take a suitable aliquot of this solution and proceed as described in step 2 of the calibration curve preparation.

  • Determine the concentration of this compound hydrochloride in the sample from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Method1_OxidativeCoupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound HCl Reaction Oxidative Coupling This compound->Reaction AAP 4-Aminoantipyrine AAP->Reaction Oxidant K₃[Fe(CN)₆] (Alkaline) Oxidant->Reaction Product Colored Product (λmax = 503 nm) Reaction->Product

Caption: Oxidative coupling reaction of this compound HCl.

Method2_NitrosationChelation cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Chelation This compound This compound HCl Nitroso Nitroso-Etilefrine This compound->Nitroso Nitrite NaNO₂ / H⁺ Nitrite->Nitroso Chelate Red Copper Chelate (λmax = 510 nm) Nitroso->Chelate Copper Cu²⁺ / NH₃ Copper->Chelate

Caption: Nitrosation and copper chelation of this compound HCl.

Experimental_Workflow Prep Sample/Standard Preparation Reagent Reagent Addition & Reaction Prep->Reagent Measure Spectrophotometric Measurement Reagent->Measure Calib Calibration Curve Construction Measure->Calib Quant Quantification of This compound HCl Calib->Quant

Caption: General experimental workflow for spectrophotometric analysis.

References

Application Notes and Protocols for Studying Uterine Blood Flow in Animal Models Using Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of etilefrine (B194583), a sympathomimetic agent, in the study of uterine blood flow in animal models. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound and other vasoactive compounds on uterine hemodynamics.

Introduction

This compound is a direct-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors.[1][2] Its primary mechanism of action involves vasoconstriction through α1-adrenergic receptor activation and increased cardiac output via β1-adrenergic receptor stimulation.[1][2] This dual action makes it a valuable tool for studying the complex regulation of blood flow in various vascular beds, including the uterine circulation. Understanding the effects of such agents is crucial, particularly in the context of pregnancy, where uterine blood flow is a critical determinant of fetal well-being.

Animal models, primarily pregnant sheep and guinea pigs, have been instrumental in elucidating the impact of this compound on uterine hemodynamics. These studies provide valuable insights into potential therapeutic applications and risks associated with the use of vasopressors during pregnancy.

Mechanism of Action of this compound in Uterine Vasculature

This compound exerts its effects on uterine blood flow primarily through its interaction with adrenergic receptors present on the vascular smooth muscle of the uterine arteries. The predominant effect leading to alterations in uterine blood flow is vasoconstriction, mediated by α1-adrenergic receptors.[3]

Etilefrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ SR->Ca2_ion Releases Vasoconstriction Vasoconstriction (Decreased Uterine Blood Flow) Ca2_ion->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on uterine blood flow and associated hemodynamic parameters in animal models.

Table 1: Effect of this compound on Uterine Blood Flow (UBF) and Uterine Vascular Resistance (UVR) in Pregnant Guinea Pigs

ParameterControl (0.9% NaCl)This compound (3 x 0.14 mg/kg daily)Percentage ChangeReference
Uterine Blood Flow (UBF)-Fell by 68%↓ 68%[4]
Uterine Vascular Resistance (UVR)-Increased[4]

Table 2: Hemodynamic Effects of this compound in Pregnant Sheep with Epidural-Induced Hypotension

ParameterTreatment GroupOutcomeReference
Maternal Blood Pressure5 mg this compound (intravenously)Increased[5]
Uterine Blood Flow5 mg this compound (intravenously)Significantly Increased[5]

Experimental Protocols

Protocol 1: Investigation of Long-Term this compound Administration on Uterine Blood Flow in Pregnant Guinea Pigs using Radioactive-Labeled Microspheres

This protocol is adapted from the study by Hohmann and Künzel (1989).[4]

1. Animal Model:

  • 31 pregnant guinea pigs.

  • 10 pregnant guinea pigs as a control group.

2. Drug Administration:

  • Treatment Group: Daily subcutaneous injections of this compound (3 x 0.14 mg/kg) from day 30 to day 60 of gestation.[4]

  • Control Group: Daily subcutaneous injections of 0.9% sodium chloride.[4]

3. Measurement of Uterine Blood Flow (Radioactive-Labeled Microspheres):

  • Principle: This technique is based on the principle that radiolabeled microspheres, when injected into the left ventricle, distribute throughout the body in proportion to the regional blood flow and become entrapped in the microcirculation. By measuring the radioactivity in a specific organ and a reference blood sample, blood flow to that organ can be calculated.
  • Procedure:
  • On day 60 of gestation, anesthetize the guinea pigs.
  • Insert a catheter into the left ventricle via the right carotid artery for microsphere injection.
  • Insert another catheter into the femoral artery for reference blood sample withdrawal.
  • Inject a known amount of radioactive-labeled microspheres (e.g., with isotopes like ⁵⁷Co, ¹¹³Sn, or ⁴⁶Sc) into the left ventricle.
  • Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate for a defined period (e.g., 1 minute).
  • Euthanize the animal and dissect the uterus.
  • Measure the radioactivity in the uterine tissue and the reference blood sample using a gamma counter.
  • Calculation of Uterine Blood Flow (UBF): UBF (ml/min) = (Radioactivity in Uterus × Withdrawal Rate of Reference Sample) / Radioactivity in Reference Sample

4. Calculation of Uterine Vascular Resistance (UVR):

  • Measure the mean arterial blood pressure (MABP).

  • UVR = MABP / UBF

Microsphere_Workflow cluster_animal_prep Animal Preparation cluster_measurement Blood Flow Measurement cluster_analysis Analysis Animal Pregnant Guinea Pig (Day 60 Gestation) Anesthesia Anesthetize Animal->Anesthesia Catheterization Catheterize Left Ventricle & Femoral Artery Anesthesia->Catheterization Injection Inject Radioactive Microspheres Catheterization->Injection Withdrawal Withdraw Reference Blood Sample Catheterization->Withdrawal Dissection Euthanize & Dissect Uterus Withdrawal->Dissection Gamma_Count Measure Radioactivity (Gamma Counter) Dissection->Gamma_Count Calculation Calculate UBF & UVR Gamma_Count->Calculation

Protocol 2: Evaluation of this compound's Effect on Uterine Blood Flow in Pregnant Sheep with Induced Hypotension using a Transit-Time Ultrasonic Flow Probe

This protocol is based on the study by Strümper et al. (2005).[5]

1. Animal Model:

  • Chronically instrumented pregnant ewes (118-122 days of gestation).

2. Surgical Instrumentation (Chronic):

  • Principle: A transit-time ultrasonic flow probe is placed around the uterine artery to continuously measure blood flow. The time it takes for an ultrasonic signal to travel from a transmitting to a receiving crystal is measured. The difference in transit time between signals sent upstream and downstream is proportional to the blood flow velocity.
  • Surgical Procedure for Probe Implantation:
  • Anesthetize the ewe.
  • Perform a laparotomy to expose the uterine artery.
  • Carefully dissect the uterine artery free from surrounding tissue.
  • Select a transit-time ultrasonic flow probe of the appropriate size for the artery.
  • Place the probe around the uterine artery and secure it.
  • Exteriorize the probe cable through a subcutaneous tunnel to the flank of the ewe.
  • Allow for a recovery period of several days.

3. Experimental Procedure:

  • Induce hypotension by epidural administration of lidocaine.[5]
  • Once hypotension is established, administer a single intravenous bolus of 5 mg this compound.[5]
  • Continuously record uterine blood flow using the transit-time ultrasonic flow probe.
  • Simultaneously, monitor maternal and fetal blood pressure and heart rate.
  • Record data for at least 60 minutes post-injection.

4. Data Analysis:

  • Analyze the recorded uterine blood flow data to determine the magnitude and duration of the response to this compound.

  • Correlate changes in uterine blood flow with changes in maternal blood pressure.

Ultrasonic_Workflow cluster_instrumentation Chronic Instrumentation cluster_experiment Experiment cluster_data_analysis Data Analysis Sheep Pregnant Ewe Surgery Surgical Implantation of Ultrasonic Flow Probe on Uterine Artery Sheep->Surgery Recovery Recovery Period Surgery->Recovery Hypotension Induce Hypotension (Epidural Lidocaine) Recovery->Hypotension Etilefrine_Admin Administer this compound (IV) Hypotension->Etilefrine_Admin Data_Recording Continuous Data Recording (UBF, BP, HR) Etilefrine_Admin->Data_Recording Analysis Analyze Hemodynamic Response to this compound Data_Recording->Analysis

Conclusion

The use of this compound in animal models provides a valuable framework for understanding the adrenergic regulation of uterine blood flow. The protocols outlined in this document, utilizing both radioactive-labeled microspheres and transit-time ultrasonic flow probes, offer robust methods for quantifying the effects of this compound and other vasoactive substances. Researchers and drug development professionals can adapt these methodologies to investigate various aspects of uterine physiology and pharmacology, ultimately contributing to the development of safer and more effective therapeutic interventions for use during pregnancy.

References

Troubleshooting & Optimization

Etilefrine Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of etilefrine (B194583) in aqueous solutions for experimental use. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?

A1: The primary factors influencing this compound stability are pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic amine, this compound is susceptible to degradation through oxidation and other pathways when exposed to these stressors.

Q2: How should I prepare and store my aqueous this compound stock solutions?

A2: For optimal stability, it is recommended to prepare this compound solutions using purified water (e.g., deionized or distilled) and to protect them from light by using amber vials or wrapping the container in aluminum foil. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, although freeze-thaw cycles should be minimized. The pH of the solution should also be considered, with slightly acidic conditions generally favoring stability over alkaline conditions.

Q3: What are the common degradation products of this compound?

A3: Under oxidative conditions, this compound is known to degrade. While specific degradation pathways under various other conditions are not extensively detailed in publicly available literature, similar phenolic amines can undergo oxidation of the phenol (B47542) group and modifications to the ethanolamine (B43304) side chain.

Q4: Is a stability-indicating analytical method necessary for my experiments?

A4: Yes, if you need to quantify the amount of active this compound accurately, especially in studies where the solution is stored for a period or exposed to potentially degrading conditions. A stability-indicating method can distinguish intact this compound from its degradation products, ensuring that your measurements are not skewed by the presence of degradants. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the stock solution.Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your specific storage conditions using a stability-indicating method. Ensure solutions are protected from light and stored at the appropriate temperature.
Unexpected peaks in my chromatogram. Formation of this compound degradation products.Utilize a validated stability-indicating HPLC method to identify and separate degradation products from the parent compound. Perform forced degradation studies to intentionally generate degradants and confirm their retention times.
Loss of drug potency in cell-based assays. This compound has degraded in the culture medium.Assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). It may be necessary to add freshly prepared this compound at the time of the experiment.
Discoloration of the this compound solution. Likely oxidation of the phenolic group.Discard the solution. Prepare a fresh solution and take extra precautions to protect it from light and air (e.g., by purging with an inert gas like nitrogen or argon).

Quantitative Data Summary

Stress Condition Parameter Expected this compound Stability Potential Degradation Products
Hydrolytic pHMore stable in acidic to neutral pH. Less stable in alkaline conditions.Side-chain modifications.
Oxidative Oxidizing Agent (e.g., H₂O₂)Susceptible to degradation.Oxidized forms of the phenol group and side-chain.
Thermal TemperatureDegradation rate increases with temperature.Various degradation products.
Photolytic Light Exposure (UV/Visible)Potential for degradation upon exposure to light.Photodegradation products.

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound stability.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]

  • Mobile Phase: A mixture of 0.1M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) in a 30:70 (v/v) ratio.[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection Wavelength: 220 nm.[1][2]

  • Temperature: Ambient.[1][2]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of this compound in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram. The retention time of this compound should be determined.

    • Inject the samples from the forced degradation studies and monitor for the appearance of new peaks and a decrease in the area of the this compound peak.

Protocol 2: Forced Degradation Studies

These studies are performed to understand the degradation pathways of this compound and to validate the stability-indicating nature of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in water) should be prepared for these studies.

  • Acid Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1N HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 1 hour).[3]

    • At various time points, withdraw a sample, neutralize it with 0.1N NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 1N NaOH.

    • Incubate the mixture at 60°C for a specified period (e.g., 1 hour).[3]

    • At various time points, withdraw a sample, neutralize it with 1N HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • At various time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[3]

    • At various time points, withdraw a sample, allow it to cool to room temperature, and dilute it with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a transparent container to a light source that provides both UV and visible light. A common condition is exposure to a minimum of 1.2 million lux hours and 200 watt hours/m².

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • At various time points, withdraw samples from both the exposed and control solutions and dilute them with the mobile phase for HPLC analysis.

Visualizations

This compound Signaling Pathway

This compound is a sympathomimetic amine that acts as an agonist at α1 and β1 adrenergic receptors.[4][5] This leads to vasoconstriction and increased cardiac output.

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor PLC Phospholipase C (PLC) Alpha1_Receptor->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & Protein Kinase C (PKC) IP3_DAG->Ca_PKC Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_PKC->Vasoconstriction AC Adenylyl Cyclase (AC) Beta1_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility (Increased Cardiac Output) PKA->Cardiac_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.

Etilefrine_Stability_Workflow start Prepare this compound Aqueous Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound & Degradation Products analysis->data report Report Stability Profile data->report

Caption: Workflow for this compound Stability Testing.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Etilefrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Etilefrine (B194583) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, which is approximately 50-55%, is primarily due to extensive first-pass metabolism.[1] After oral administration, this compound is significantly metabolized in the gut wall and liver before it can reach systemic circulation. The major metabolic pathway is conjugation, specifically the formation of phenolic sulphate and glucuronide conjugates.[1]

Q2: What are the main strategies to overcome the low oral bioavailability of this compound?

A2: The main strategies focus on bypassing the first-pass metabolism or enhancing absorption. These include:

  • Buccal and Sublingual Delivery: Formulations like fast-dissolving tablets, buccal films, and medicated jellies allow for direct absorption into the systemic circulation through the oral mucosa, thus avoiding the gastrointestinal tract and the liver.[2][3][4]

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., Solid Lipid Nanoparticles, Polymeric Nanoparticles, Nanoemulsions) can protect the drug from degradation in the GI tract and enhance its absorption.

  • Use of Permeability Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption.

  • Metabolic Inhibitors: Co-administration with substances that inhibit the enzymes responsible for this compound metabolism (primarily sulfotransferases and UDP-glucuronosyltransferases) can increase its systemic exposure.

  • Prodrug Approach: Modifying the this compound molecule to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation. A study on an this compound pivalate (B1233124) prodrug showed it to be nearly twice as active as this compound, suggesting it inhibits first-pass inactivation.[5]

Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?

A3: Research has focused on developing novel formulations to improve this compound's bioavailability. For instance, an oral medicated jelly (OMJ) formulation has been shown to significantly increase the maximum plasma concentration (Cmax) by 1.7-fold and the relative bioavailability to 154.55% compared to conventional oral tablets in healthy human volunteers.[4] Fast-dissolving buccal tablets and films have also demonstrated rapid absorption and effective plasma levels in preclinical studies.[2][3]

Troubleshooting Guides

Issue 1: Low and Variable this compound Plasma Concentrations in Animal Studies After Oral Gavage
Potential Cause Troubleshooting/Suggested Solution
Extensive First-Pass Metabolism * Switch to a different route of administration: Consider buccal, sublingual, or intraperitoneal administration to bypass the gastrointestinal tract and liver. Buccal administration in rats has shown significantly higher bioavailability (>20%) compared to intragastric administration (<10%).[6] * Co-administer a metabolic inhibitor: While specific inhibitors for this compound's conjugation are not well-documented for research use, general inhibitors of sulfotransferases or UGTs could be explored. However, this approach requires careful dose selection and can have off-target effects.
Poor Membrane Permeability * Formulate with a permeability enhancer: Incorporate excipients known to enhance intestinal permeability. Chitosan and its derivatives have been shown to open tight junctions between intestinal epithelial cells.[7] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL can also enhance permeability, in part by inhibiting efflux pumps.[8] * Develop a nanoformulation: Encapsulating this compound in a nanoemulsion or solid lipid nanoparticles can improve its transport across the intestinal epithelium.
Degradation in the GI Tract * Use enteric-coated nanoparticles: If degradation in the acidic stomach environment is suspected, encapsulating this compound in nanoparticles with an enteric coating can protect the drug until it reaches the more neutral pH of the intestine.
Issue 2: Difficulty in Formulating this compound into a Stable and Effective Nanoformulation
Potential Cause Troubleshooting/Suggested Solution
Poor Drug Entrapment Efficiency * Optimize formulation parameters for Solid Lipid Nanoparticles (SLNs): The choice of lipid and surfactant is critical. For hydrophilic drugs like this compound, a high-pressure homogenization technique can be effective. Experiment with different lipid matrices (e.g., tristearin, glyceryl monostearate) and surfactants (e.g., Poloxamer 188, Tween 80). The concentration of both lipid and surfactant significantly impacts particle size and entrapment. * Optimize formulation for Polymeric Nanoparticles (e.g., PLGA): The double emulsion-solvent evaporation technique is suitable for encapsulating hydrophilic drugs like this compound into PLGA nanoparticles.[9] Key parameters to optimize include the polymer concentration, surfactant concentration (e.g., PVA), and the ratio of the internal aqueous phase to the organic phase. * Optimize formulation for Nanoemulsions: For an oil-in-water (o/w) nanoemulsion, the selection of the oil phase, surfactant, and co-surfactant is crucial. Although this compound is water-soluble, it can be incorporated into the aqueous phase of the nanoemulsion. High-energy methods like high-pressure homogenization or ultrasonication are commonly used for preparation.
Particle Aggregation and Instability * Incorporate a stabilizer: Use of stabilizers like Poloxamer 188 or PVA in the formulation can prevent particle aggregation. * Optimize zeta potential: A sufficiently high positive or negative zeta potential (typically >

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations

FormulationRoute of AdministrationSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Conventional Tablet OralHuman----~55%[1]
Oral Medicated Jelly (OMJ) OralHuman-1.7-fold higher than tablet--154.55% (compared to tablet)[4]
Buccal Aqueous Droplets BuccalRat10 mg/kg~250.5->20% (absolute)[6]
Fast-Dissolving Buccal Tablet BuccalRat10 mg/kg>7<0.5-Similar to buccal droplets[2]
Compacted Buccal Film BuccalRat10 mg/kg>190.5--[3]
Stearic Acid Ester Prodrug OralHuman44.42 mg---51% (related to this compound)[10]
Intragastric Solution IntragastricRat10 mg/kg~50.25-<10% (absolute)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Orally Disintegrating Tablets (ODTs) by Direct Compression

Objective: To prepare fast-disintegrating tablets of this compound for buccal delivery to bypass first-pass metabolism.

Methodology:

  • Powder Blending:

    • Accurately weigh this compound HCl, a filler-binder (e.g., Mannitol), a superdisintegrant (e.g., Sodium Alginate or Crospovidone), and a lubricant (e.g., Magnesium Stearate).[2][11]

    • Geometrically mix the powders in a mortar and pestle or a blender to ensure uniform distribution of the drug.

  • Direct Compression:

    • Transfer the powder blend into the die of a tablet press.

    • Compress the blend into tablets using a specific compression force. The hardness of the tablets should be optimized to ensure they are robust enough for handling but disintegrate rapidly in the presence of saliva.

  • Characterization:

    • Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.

    • Hardness: Determine the crushing strength of at least 10 tablets using a tablet hardness tester.

    • Friability: Subject a known weight of tablets to abrasion in a friabilator and calculate the percentage of weight loss.

    • Wetting Time and Water Absorption Ratio: Place a tablet on a piece of tissue paper folded twice and placed in a small petri dish containing a small amount of water. Measure the time required for the tablet to be completely wetted.

    • In Vitro Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using water or simulated saliva as the immersion fluid at 37 ± 2 °C. Record the time taken for complete disintegration.

    • In Vitro Drug Release: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) with a suitable dissolution medium (e.g., simulated saliva). Withdraw samples at predetermined time intervals and analyze for this compound content by UV-Vis spectrophotometry or HPLC.[3]

Protocol 2: In Vitro Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound and to evaluate the effect of potential permeability enhancers.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21-25 days).

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[12]

  • Transport Studies (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound solution (with or without a permeability enhancer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

  • Transport Studies (Basolateral to Apical - B to A):

    • To investigate active efflux, perform the transport study in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if this compound is a substrate for any efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation compared to a control (e.g., oral solution).

Methodology:

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats, acclimatized for at least one week.

    • Fast the animals overnight before drug administration, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., intravenous, oral control, oral test formulation).

    • For the intravenous group, administer a known dose of this compound solution via the tail vein.

    • For the oral groups, administer the respective formulations via oral gavage. For buccal formulations, apply the tablet or film to the buccal mucosa of the anesthetized rat.[6]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance using non-compartmental analysis.

    • Calculate the absolute bioavailability of the oral formulations by comparing their AUC with that of the intravenous group.

    • Calculate the relative bioavailability of the test formulation by comparing its AUC with that of the oral control group.

Visualizations

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation Oral this compound Oral this compound Intestinal Lumen Intestinal Lumen Oral this compound->Intestinal Lumen Dissolution Intestinal Wall Intestinal Wall Intestinal Lumen->Intestinal Wall Absorption Hepatic Portal Vein Hepatic Portal Vein Intestinal Wall->Hepatic Portal Vein Liver Metabolism Liver Metabolism Intestinal Wall->Liver Metabolism First-Pass Metabolism (Gut Wall) Hepatic Portal Vein->Liver Metabolism Systemic Circulation (Reduced Bioavailability) Systemic Circulation (Reduced Bioavailability) Liver Metabolism->Systemic Circulation (Reduced Bioavailability)

Caption: First-pass metabolism of orally administered this compound.

Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Characterization In Vitro Characterization Formulation Development->In Vitro Characterization e.g., Particle Size, Entrapment Efficiency In Vitro Permeability In Vitro Permeability In Vitro Characterization->In Vitro Permeability e.g., Caco-2 Assay In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Permeability->In Vivo Pharmacokinetics e.g., Rat Model Data Analysis & Comparison Data Analysis & Comparison In Vivo Pharmacokinetics->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for developing and evaluating new this compound formulations.

Low Oral Bioavailability Low Oral Bioavailability Buccal/Sublingual Delivery Buccal/Sublingual Delivery Low Oral Bioavailability->Buccal/Sublingual Delivery Nanoformulations Nanoformulations Low Oral Bioavailability->Nanoformulations Permeability Enhancers Permeability Enhancers Low Oral Bioavailability->Permeability Enhancers Metabolic Inhibitors Metabolic Inhibitors Low Oral Bioavailability->Metabolic Inhibitors Improved Bioavailability Improved Bioavailability Buccal/Sublingual Delivery->Improved Bioavailability Nanoformulations->Improved Bioavailability Permeability Enhancers->Improved Bioavailability Metabolic Inhibitors->Improved Bioavailability

Caption: Strategies to enhance the oral bioavailability of this compound.

References

Troubleshooting Etilefrine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding Etilefrine assays. Here you will find detailed information to help you address variability and reproducibility issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may arise during this compound quantification and analysis.

High-Performance Liquid Chromatography (HPLC) Assay Issues

Question: Why am I seeing significant variability in retention times for my this compound samples?

Answer: Retention time variability in HPLC analysis of this compound can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistencies in the mobile phase composition are a primary cause of retention time shifts.[1][2][3]

    • Recommendation: Ensure accurate and consistent preparation of the mobile phase. If preparing manually, use precise volumetric measurements. For online mixing systems, ensure the pump is functioning correctly and the solvents are properly degassed.[1][2] Consider premixing the mobile phase to improve consistency.[3]

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention times.[4]

    • Recommendation: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.

    • Recommendation: Ensure the column is adequately equilibrated with the mobile phase before each injection. A general guideline is to flush the column with 10-20 column volumes of the mobile phase.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[2][5]

    • Recommendation: Regularly inspect the pump for leaks and perform routine maintenance, including cleaning or replacing check valves and seals.

Question: My this compound standard curve is not linear. What are the possible causes and solutions?

Answer: A non-linear standard curve can lead to inaccurate quantification of this compound. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Standard Preparation: Errors in the preparation of standard solutions are a common cause of non-linearity.

    • Recommendation: Carefully prepare serial dilutions from a fresh, accurately weighed stock solution of this compound hydrochloride.[6] Use calibrated pipettes and high-purity solvents.

  • Concentration Range: The selected concentration range may be outside the linear range of the detector for this compound.

    • Recommendation: Adjust the concentration range of your standards. According to ICH guidelines, a typical range for assays is 80% to 120% of the expected test concentration.[7]

  • Detector Saturation: At high concentrations, the detector response may become non-linear due to saturation.

    • Recommendation: Dilute your higher concentration standards and samples to fall within the linear range of the detector.

  • Integration Parameters: Incorrect peak integration parameters can lead to inaccurate peak area measurements and a non-linear curve.

    • Recommendation: Optimize the peak integration parameters in your chromatography software to ensure consistent and accurate peak area determination.

Enzyme-Linked Immunosorbent Assay (ELISA) Issues

Question: I am observing high background noise in my this compound ELISA. How can I reduce it?

Answer: High background in an ELISA can mask the specific signal and reduce the assay's sensitivity. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, leading to a high background signal.[8]

    • Recommendation: Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.

  • Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the plate can cause the detection antibody to bind non-specifically.

    • Recommendation: Increase the incubation time for the blocking step or try a different blocking buffer (e.g., increase the concentration of BSA or use a commercial blocking solution).

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Recommendation: Perform a titration experiment to determine the optimal concentration for your antibodies that provides a good signal-to-noise ratio.

  • Contamination: Contamination of buffers or reagents with endogenous enzymes or other substances can cause a high background.

    • Recommendation: Use fresh, high-quality reagents and sterile technique to avoid contamination.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterAcceptance Criteria (as per ICH Guidelines)Typical Reported Values for this compound
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999[9][10]
Accuracy (% Recovery) 80 - 120% of the true value91.3% - 108.3%[11]
Precision (% RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 2%Between-batch precision: 1.4 - 3.7%[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.06 - 9.78 ng/mL[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.17 - 29.64 ng/mL[13]

Table 2: this compound Stability and Storage

ConditionDurationStabilitySource
Room Temperature Up to 1 weekGenerally stable, but refer to specific product information.[14]
Refrigerated (2-8°C) Long-termRecommended for stock solutions and standards.[6]
Frozen (-20°C) > 3 years (for solid form)Recommended for long-term storage of solid product.[15]
Plasma (Frozen) 30 daysStable[12]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-UV

This protocol provides a general procedure for the determination of this compound in human plasma. Optimization may be required based on the specific instrumentation and reagents used.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.1M, pH 4) and acetonitrile (B52724) (e.g., 30:70, v/v).[16] The mobile phase should be filtered and degassed.

  • Flow Rate: 1 mL/min.[16]

  • Injection Volume: 20 µL.

  • Detection: UV detector at 220 nm.[16]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Standard Curve Preparation

  • Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare working standards with concentrations ranging from the LOQ to the upper limit of the linear range.

  • Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.

Visualizations

Signaling Pathway of this compound

Etilefrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Gs_Protein Gs Protein Activation Beta1_Receptor->Gs_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC AC Adenylyl Cyclase (AC) Activation Gs_Protein->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Cardiac_Contractility Increased Cardiac Contractility & Heart Rate PKA->Cardiac_Contractility

Caption: this compound's mechanism of action via adrenergic receptor signaling.

Troubleshooting Workflow for HPLC Retention Time Variability

HPLC_Troubleshooting_Workflow Start Start: Retention Time Variability Observed Check_Mobile_Phase Check Mobile Phase Preparation & Composition Start->Check_Mobile_Phase Check_Temp Verify Column Temperature Stability Check_Mobile_Phase->Check_Temp Issue Persists Problem_Solved Problem Resolved Check_Mobile_Phase->Problem_Solved Resolved Check_Equilibration Ensure Adequate Column Equilibration Check_Temp->Check_Equilibration Issue Persists Check_Temp->Problem_Solved Resolved Check_Pump Inspect Pump for Leaks & Flow Rate Check_Equilibration->Check_Pump Issue Persists Check_Equilibration->Problem_Solved Resolved Check_Pump->Problem_Solved Resolved Consult_Manual Consult Instrument Manual or Support Check_Pump->Consult_Manual Issue Persists

Caption: A logical workflow for troubleshooting HPLC retention time issues.

General ELISA Workflow

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Binding Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add this compound Standards & Samples Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash4->Add_Enzyme_Conj Wash5 Wash Add_Enzyme_Conj->Wash5 Add_Substrate Add Substrate & Incubate Wash5->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate

Caption: A step-by-step workflow for a typical this compound sandwich ELISA.

References

Etilefrine Hydrochloride Purity and Impurities: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential impurities of Etilefrine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of high-quality this compound Hydrochloride?

A1: According to the Japanese Pharmacopoeia, this compound Hydrochloride, when dried, should contain not less than 98.0% of C10H15NO2·HCl[1]. Commercially available standards for HPLC analysis also typically specify a minimum purity of 98.0%[2][3].

Q2: What are the common impurities found in this compound Hydrochloride?

A2: Common impurities can originate from the synthesis process, degradation, or storage. These may include:

  • Process-Related Impurities: These can be starting materials, intermediates, or byproducts from the chemical synthesis. Examples identified as European Pharmacopoeia (EP) impurities include this compound EP Impurity A and this compound EP Impurity F[4][5].

  • Degradation Products: this compound Hydrochloride can degrade, particularly through oxidation of the phenolic ring[4]. It is also sensitive to light[1][3].

  • Other Related Compounds: N-deethylated analogs and deamination products have also been noted as potential impurities[4].

Q3: What are the typical acceptance criteria for impurities in this compound Hydrochloride?

A3: While specific limits are set by pharmacopoeias, general guidance suggests that individual specified impurities are often limited to approximately 0.1% to 0.3%[4]. The total for all impurities is commonly capped at about 0.5% to 1.0%[4].

Q4: Are there official standards I can reference for this compound Hydrochloride?

A4: Yes, this compound Hydrochloride is described in major pharmacopoeias. You can refer to the European Pharmacopoeia (EP) and the Japanese Pharmacopoeia (JP) for official monographs containing detailed testing procedures and acceptance criteria[1][6][7].

Q5: How is the purity of this compound Hydrochloride typically determined?

A5: The most common method for determining the purity of this compound Hydrochloride and quantifying its impurities is High-Performance Liquid Chromatography (HPLC)[2][3][8]. Other methods mentioned in pharmacopoeias include titrimetric assays[1]. Spectrophotometric methods have also been developed for its determination[9][10].

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound Hydrochloride.

Issue Potential Cause Recommended Solution
Lower than expected purity results. Degradation of the sample due to improper storage. This compound Hydrochloride is light-sensitive.Store the material in tight, light-resistant containers[1].
Presence of moisture.Dry the sample before analysis as specified in pharmacopoeial methods (e.g., 105°C for 4 hours)[1].
Appearance of unknown peaks in the chromatogram. Contamination of the sample or solvent.Ensure clean handling and use high-purity solvents for analysis.
Degradation of the sample.Prepare solutions fresh and avoid prolonged exposure to light or air.
Inconsistent analytical results. Non-validated analytical method.Develop and validate an HPLC method for accuracy, precision, linearity, and specificity, following ICH guidelines[8].
Instrument variability.Perform regular system suitability tests to ensure the performance of the chromatographic system.
Solution appears colored. The solution of this compound Hydrochloride should be clear and colorless. A colored solution may indicate the presence of impurities or degradation.Prepare a fresh solution and re-examine. If the color persists, the material may not meet pharmacopoeial standards for clarity and color[1].

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound Hydrochloride purity and impurity limits as established by the Japanese Pharmacopoeia.

Table 1: Purity and Physical Property Specifications

ParameterSpecification
Assay (dried substance)≥ 98.0%
Loss on Drying≤ 1.0% (1g, 105°C, 4 hours)
Residue on Ignition≤ 0.10%
Melting Point119 - 124°C
pH (1 in 10 solution)3.8 - 5.8

Table 2: Impurity Limits

ImpurityLimit
Sulfate≤ 0.028%
Heavy Metals≤ 20 ppm
Arsenic≤ 2 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This protocol is based on a stability-indicating HPLC method developed for the determination of this compound Hydrochloride in the presence of its oxidative degradation product[8].

1. Chromatographic Conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.1M Phosphate buffer (pH 4) : Acetonitrile (30:70, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Temperature: Ambient

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound Hydrochloride sample in the mobile phase to achieve a similar concentration to the standard solution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

4. Calculation:

  • Calculate the percentage purity of the this compound Hydrochloride sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

  • Quantify any impurities by comparing their peak areas to the peak area of the this compound Hydrochloride standard (assuming a response factor of 1.0 if the impurity standard is not available, or by using a relative response factor if known).

Visualizations

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Degradation cluster_storage Storage & Handling Starting_Materials Starting Materials Etilefrine_HCl This compound Hydrochloride Starting_Materials->Etilefrine_HCl Residual Intermediates Intermediates Intermediates->Etilefrine_HCl Unreacted Byproducts Byproducts Byproducts->Etilefrine_HCl Side Reactions Oxidation Oxidation Deamination Deamination Photodegradation Photodegradation Contamination Contamination Contamination->Etilefrine_HCl Etilefrine_HCl->Oxidation Etilefrine_HCl->Deamination Etilefrine_HCl->Photodegradation

Caption: Sources of potential impurities in this compound Hydrochloride.

Purity_Workflow Sample This compound HCl Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Purity Calculation) Data->Analysis Report Final Report (Purity, Impurity Profile) Analysis->Report Pharmacopoeia Compare with Pharmacopoeial Standards Analysis->Pharmacopoeia

Caption: Experimental workflow for purity assessment of this compound HCl.

References

Technical Support Center: Etilefrine In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro experiments involving Etilefrine, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a direct-acting sympathomimetic amine that functions as an agonist at adrenergic receptors.[1] Its primary activity is on α1 and β1-adrenergic receptors, with some lesser activity at β2-adrenergic receptors.[1][2]

  • α1-Adrenergic Receptor Agonism: Activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.

  • β1-Adrenergic Receptor Agonism: Stimulation of β1-receptors, primarily in the heart, results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to greater cardiac output.

Q2: How does pH influence the activity of this compound in vitro?

A2: The pH of the experimental buffer is a critical variable that can significantly impact this compound's stability and activity. This compound has two ionizable groups, a phenolic hydroxyl group and a secondary amine. The ionization state of these groups is pH-dependent and crucial for receptor binding and molecular stability.

  • Receptor Interaction: The charge of the this compound molecule affects its ability to form key interactions, such as hydrogen bonds, within the binding pocket of adrenergic receptors.

  • Stability: Extreme pH values can lead to the degradation of pharmaceutical compounds. While this compound hydrochloride is stable, maintaining an appropriate pH in your assay buffer is crucial for reproducibility.[3] Standard in vitro assays are typically conducted at a physiological pH of 7.4 to mimic in vivo conditions.[4][5]

Q3: What is the recommended pH for preparing and storing this compound stock solutions?

A3: this compound hydrochloride is very soluble in water.[6] A 10% w/v aqueous solution of this compound hydrochloride has a pH between 3.8 and 5.8.[6] For experimental use, it is best practice to prepare fresh stock solutions in your chosen assay buffer or in a compatible solvent like water or DMSO, and then dilute to the final concentration in the assay buffer immediately before use. For storage, refer to the manufacturer's instructions; typically, storing in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]

Q4: What are the key physicochemical properties of this compound?

A4: Understanding the properties of this compound is essential for experimental design.

PropertyValueSource
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol [1]
pKa (Strongest Acidic) 9.1 (phenolic hydroxyl)[2][8]
pKa (Strongest Basic) 9.73 (secondary amine)[2][8]
Solubility (pH 7.4) 18.9 µg/mL[9]
pH of 10% Solution 3.8 - 5.8 (this compound HCl)[6]

Troubleshooting Guide

Problem: I am observing low or inconsistent agonistic activity of this compound in my cell-based assay.

This is a common issue that can often be resolved by systematically checking key experimental parameters. The following workflow can help diagnose the problem.

G start Low / Inconsistent this compound Activity ph_check Is the assay buffer pH verified and stable at 7.4? start->ph_check drug_check Is the this compound stock freshly prepared and validated? ph_check->drug_check Yes ph_sol Solution: Prepare fresh buffer. Calibrate pH meter. Verify pH before and after experiment. ph_check->ph_sol No cell_check Does the cell line express the target receptor (α1/β1)? drug_check->cell_check Yes drug_sol Solution: Prepare fresh stock. Confirm concentration. Store properly in aliquots. drug_check->drug_sol No assay_check Are incubation times and temperatures optimal? cell_check->assay_check Yes cell_sol Solution: Verify receptor expression (e.g., via qPCR, Western Blot, or radioligand binding). Use a positive control. cell_check->cell_sol No assay_sol Solution: Optimize incubation time. Ensure consistent temperature. Check for cell confluency issues. assay_check->assay_sol No end_node If issues persist, consider cell line integrity or reagent contamination. assay_check->end_node Yes

Caption: Troubleshooting workflow for low this compound activity.

Signaling Pathways

This compound activates distinct downstream signaling cascades via α1 and β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

G cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway Etilefrine_a This compound alpha1 α1 Receptor Etilefrine_a->alpha1 Gq Gq Protein alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response_a Vasoconstriction Ca->Response_a PKC->Response_a Etilefrine_b This compound beta1 β1 Receptor Etilefrine_b->beta1 Gs Gs Protein beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_b ↑ Heart Rate & ↑ Contractility PKA->Response_b

Caption: this compound's dual signaling pathways via adrenergic receptors.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (β1-Adrenergic Receptor)

This protocol determines the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes expressing β1-adrenergic receptors

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol

  • Non-specific competitor: Propranolol (10 µM final concentration)

  • Test Ligand: this compound (serial dilutions)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C

  • 96-well plates, glass fiber filters, cell harvester, scintillation counter

Workflow Diagram:

G prep Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions - Assay Buffer plate Plate Assay: - Total Binding - Non-Specific Binding - Competition Wells prep->plate incubate Incubate (e.g., 60 min at 25°C) plate->incubate harvest Harvest onto Glass Fiber Filters incubate->harvest wash Wash Filters (3x with ice-cold buffer) harvest->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Analyze Data: - Calculate IC₅₀ - Calculate Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add assay components in triplicate for each condition:

    • Total Binding: 50 µL cell membranes, 50 µL radioligand, 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL radioligand, 50 µL propranolol.

    • Competition: 50 µL cell membranes, 50 µL radioligand, 50 µL of each this compound dilution.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C or 37°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay (β1-Adrenergic Agonism)

This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production, a hallmark of Gs-coupled receptor activation.

Materials:

  • Whole cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells)

  • This compound (serial dilutions)

  • Positive Control: Isoproterenol

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[4]

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assay).[10][11]

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well plate and grow overnight.

  • Pre-incubation: On the day of the assay, replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound or the positive control (Isoproterenol) to the wells. Include wells with buffer only as a negative control.

  • Stimulation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal (e.g., luminescence, fluorescence ratio) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximum effect).

References

Etilefrine Administration: A Technical Guide to Solvent Selection and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Etilefrine (B194583) in experimental settings. Below you will find comprehensive guidance on solvent selection, detailed protocols for solution preparation, and troubleshooting advice to prevent common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic amine that acts as a direct agonist of α1 and β1 adrenergic receptors.[1][2] Its activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, increasing peripheral resistance and blood pressure.[1][3] Stimulation of β1-adrenergic receptors in the heart results in increased heart rate and myocardial contractility, further contributing to elevated cardiac output and blood pressure.[1][3] this compound has also been shown to modulate the AMPK/Akt signaling pathway.[4]

Q2: What are the common administration routes for this compound in research?

In both clinical and preclinical research, this compound is commonly administered orally and parenterally (intravenously, intramuscularly, and subcutaneously).[5][6] The choice of administration route depends on the specific experimental design and objectives.

Q3: In which solvents is this compound hydrochloride soluble?

This compound hydrochloride is very soluble in water and freely soluble in ethanol (B145695) (95%).[7][8] It is practically insoluble in methylene (B1212753) chloride.[9] For research purposes, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative solubility data in various solvents is provided in Table 1.

Q4: How should this compound hydrochloride powder and stock solutions be stored?

This compound hydrochloride powder should be stored at -20°C, protected from light, in a tightly sealed container.[2][10] Prepared stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4]

Data Presentation: this compound Solubility

For ease of comparison, the solubility of this compound and its hydrochloride salt in various common laboratory solvents is summarized below.

Table 1: Solubility of this compound and this compound Hydrochloride

CompoundSolventSolubilityNotes
This compoundAqueous Buffer (pH 7.4)18.9 µg/mLThis value likely refers to the free base.[11]
This compound HydrochlorideWaterVery Soluble / 13.8 mg/mL (Predicted)[3][7][8]
This compound HydrochlorideEthanol (95%)Freely Soluble[7][8]
This compound HydrochlorideDimethylformamide (DMF)30 mg/mL
This compound HydrochlorideDimethyl sulfoxide (DMSO)30 mg/mL
This compound HydrochlorideEthanol5 mg/mL
This compound HydrochloridePBS (pH 7.2)10 mg/mL
This compound HydrochlorideMethylene ChloridePractically Insoluble[9]
This compound HydrochlorideDiethyl EtherPractically Insoluble[7][8]
This compound Pivalate (B1233124) HClDimethyl sulfoxide (DMSO)50.00 mg/mLSonication is recommended to aid dissolution.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound hydrochloride solutions for common experimental applications.

Protocol 1: Preparation of an Aqueous Solution for In Vitro Studies
  • Materials : this compound hydrochloride powder, sterile distilled water or desired aqueous buffer (e.g., PBS).

  • Procedure :

    • Weigh the desired amount of this compound hydrochloride powder.

    • Add the powder to a sterile container.

    • Add the appropriate volume of sterile water or buffer to achieve the target concentration.

    • Vortex or stir the solution until the powder is completely dissolved. A clear and colorless solution should be obtained.[8]

    • Sterile filter the solution through a 0.22 µm filter if required for the experiment.

Protocol 2: Preparation of a Stock Solution in DMSO
  • Materials : this compound hydrochloride powder, anhydrous DMSO.

  • Procedure :

    • Weigh the desired amount of this compound hydrochloride powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.

Protocol 3: Preparation of an Intravenous (IV) Infusion Solution for Animal Studies
  • Materials : this compound hydrochloride powder, sterile physiological saline (0.9% NaCl), lactated Ringer's solution, or 5% glucose solution.

  • Procedure :

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or saline) at a higher concentration.

    • Aseptically dilute the stock solution with the chosen sterile infusion fluid to the final desired concentration for administration.

    • Visually inspect the final solution for any signs of precipitation or incompatibility.

    • Note : Do not mix this compound solutions with levulose or hydroxyethyl (B10761427) starch (HES/HAES) solutions due to incompatibilities.

Protocol 4: Preparation of an Oral Gavage Solution for Animal Studies
  • Materials : this compound hydrochloride powder, sterile water, and a suspending agent such as 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Procedure :

    • For lower doses where this compound hydrochloride is fully soluble, prepare a simple aqueous solution as described in Protocol 1.

    • For higher doses that may exceed aqueous solubility, a suspension may be necessary.

    • Prepare a 0.5% CMC-Na solution in sterile water.

    • Weigh the required amount of this compound hydrochloride and triturate it with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring to form a homogenous suspension.[1]

Mandatory Visualizations

This compound Signaling Pathway

Etilefrine_Signaling_Pathway cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects cluster_physiological Physiological Outcomes This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 beta1 β1-Adrenergic Receptor This compound->beta1 AMPK_Activation AMPK Activation This compound->AMPK_Activation Akt_Inhibition Akt Inhibition This compound->Akt_Inhibition Vasoconstriction Vasoconstriction alpha1->Vasoconstriction Increased_Contractility Increased Myocardial Contractility beta1->Increased_Contractility Increased_HR Increased Heart Rate beta1->Increased_HR Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_CO Increased Cardiac Output Increased_Contractility->Increased_CO Increased_HR->Increased_CO Increased_CO->Increased_BP

Caption: Signaling pathway of this compound.

Troubleshooting Workflow for Solvent Selection

Troubleshooting_Solvent_Selection Start Start: Need to prepare This compound solution Check_Solubility Consult Solubility Table (Table 1) for appropriate solvent Start->Check_Solubility Aqueous_Needed Is an aqueous solution required for the experiment? Check_Solubility->Aqueous_Needed Use_Water Use water or PBS. Follow Protocol 1. Aqueous_Needed->Use_Water Yes High_Concentration Is a high concentration stock solution needed? Aqueous_Needed->High_Concentration No Success Clear Solution Proceed with experiment Use_Water->Success High_Concentration->Check_Solubility No Use_DMSO Use DMSO. Follow Protocol 2. High_Concentration->Use_DMSO Yes Dilution_Precipitation Precipitation upon dilution in aqueous buffer? Use_DMSO->Dilution_Precipitation Troubleshoot Troubleshoot: - Add stock solution dropwise to buffer - Vortex during addition - Gentle warming/sonication - Consider a co-solvent system Dilution_Precipitation->Troubleshoot Yes Dilution_Precipitation->Success No Troubleshoot->Success

Caption: Troubleshooting solvent selection for this compound.

Troubleshooting Guide

Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue known as "solvent-shift" precipitation, where the drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.

  • Cause A: Rapid Change in Solvent Polarity. The sudden shift from a non-polar solvent like DMSO to a polar aqueous buffer can cause the drug to crash out of solution.

    • Solution: Add the DMSO stock solution drop-wise into the vigorously stirring or vortexing aqueous buffer. This gradual introduction helps to minimize localized high concentrations of the drug in a solvent environment where it is less soluble.

  • Cause B: Final Concentration Exceeds Aqueous Solubility. The intended final concentration in the aqueous buffer may be higher than the solubility limit of this compound hydrochloride in that specific medium.

    • Solution 1: Re-evaluate the required final concentration. If possible, lower the final concentration to be within the known aqueous solubility limits (see Table 1).

    • Solution 2: Consider using a co-solvent system for animal studies, such as the one described in Protocol 4, which is designed to maintain the solubility of compounds in an aqueous vehicle for injection. A common formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Cause C: Low Temperature of the Aqueous Buffer. The solubility of many compounds, including this compound hydrochloride, is lower at colder temperatures.

    • Solution: Gently warm the aqueous buffer to room temperature or 37°C before adding the DMSO stock solution. This can help to increase the solubility of the compound. Gentle warming and sonication can also be used to help redissolve any precipitate that has formed.[1]

Issue: this compound solution appears cloudy or discolored.

  • Cause: this compound solutions can gradually become colored upon exposure to light.[7][8] Cloudiness may indicate precipitation or contamination.

    • Solution: Always prepare fresh solutions and protect them from light.[2] If cloudiness is observed, visually inspect for precipitate. If contamination is suspected, discard the solution and prepare a new one using aseptic techniques. Ensure the pH of the solution is within the stable range of 3.8 to 5.8 for a 1 in 10 solution in water.[7][8]

References

Validation & Comparative

Comparative Analysis of Etilefrine and Norepinephrine on Vascular Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the synthetic sympathomimetic amine, Etilefrine (B194583), and the endogenous catecholamine, Norepinephrine, focusing on their effects on vascular resistance. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental evidence.

Mechanism of Action: Adrenergic Receptor Activation

Both this compound and Norepinephrine exert their effects on vascular resistance primarily by activating adrenergic receptors on vascular smooth muscle cells.[1] Norepinephrine is the principal neurotransmitter for most postganglionic sympathetic fibers, while this compound is a synthetic sympathomimetic agent that mimics the effects of endogenous catecholamines.[2][3]

The primary target for vasoconstriction is the α1-adrenergic receptor.[1] Activation of this receptor initiates a signaling cascade that results in smooth muscle contraction and an increase in peripheral vascular resistance.[4][5] Norepinephrine is a potent α-adrenergic agonist.[6] this compound also stimulates α1 receptors to induce vasoconstriction.[2][7] In addition to their potent α1-agonist activity, both compounds stimulate β1-adrenergic receptors, which are primarily located in the heart, leading to increased heart rate and contractility.[2][8][9]

Their key difference lies in their affinity for other receptor subtypes. Norepinephrine binds poorly to β2-adrenergic receptors, which mediate vasodilation.[8] this compound is described as having comparatively weaker agonism at β2 receptors.[4] Interestingly, intravenous infusion of this compound at low doses has been observed to cause a decrease in peripheral vascular resistance, which rises at higher dosages, suggesting a complex dose-dependent effect potentially involving its weaker β2-agonist actions.[10]

G cluster_ligands Agonists cluster_receptor Cell Membrane cluster_transduction Intracellular Signaling cluster_response Cellular Response This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Norepinephrine Norepinephrine Norepinephrine->Alpha1 Gq Gq Protein Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on CaM Calmodulin (CaM) SR->CaM releases Ca²⁺ which binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Response Vasoconstriction (Increased Vascular Resistance) MLC_P->Response leads to

Caption: Signaling pathway for α1-adrenergic receptor-mediated vasoconstriction.

Comparative Pharmacological Profile

While direct, side-by-side experimental data on parameters like EC50 for vascular resistance is limited in the readily available literature, a qualitative and functional comparison can be synthesized from existing clinical and in vitro studies.

FeatureThis compoundNorepinephrine
Drug Type Synthetic sympathomimetic amine[2]Endogenous catecholamine and neurotransmitter[3][8]
Primary Receptor Targets α1 and β1 adrenergic receptors[4][7][11]α1, α2, and β1 adrenergic receptors[3][8]
Effect on α1 Receptors Agonist, leading to vasoconstriction[7][9]Potent agonist, leading to vasoconstriction[3][6]
Effect on β1 Receptors Agonist, increasing heart rate and contractility[2][9]Agonist, increasing heart rate and contractility[8]
Effect on β2 Receptors Weak agonist activity[4][10]Very poor affinity/agonist activity[8]
Primary Effect on Vascular Resistance Increases peripheral vascular resistance[2][7]Potent increase in systemic vascular resistance[3]
Observed Clinical Effects Used to treat orthostatic hypotension by increasing blood pressure.[4][10]Used in vasodilatory shock states to increase blood pressure.[3] Found to provide better hemodynamic control than this compound for hypotension after spinal anesthesia.[6]

Experimental Protocols: In Vitro Measurement of Vascular Resistance

The vascular effects of this compound and Norepinephrine are commonly quantified using in vitro preparations of isolated resistance arteries.[12] The pressure myograph is a standard apparatus for these experiments, allowing for the direct measurement of vessel diameter changes in response to pharmacological agents under controlled pressure and flow conditions.[12][13]

Generalized Protocol for Pressure Myography:

  • Tissue Isolation: Small resistance arteries (typically 100-450 µm in diameter) are dissected from a relevant vascular bed (e.g., mesenteric, cerebral) of a laboratory animal.[14]

  • Vessel Mounting: The isolated arterial segment is transferred to the chamber of a pressure myograph and mounted between two glass microcannulae.[12][13]

  • Pressurization and Equilibration: The vessel is pressurized to a physiologically relevant intraluminal pressure and superfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The preparation is allowed to equilibrate until a stable baseline diameter is achieved.

  • Viability Check: The vessel's contractile viability is confirmed by administering a high-potassium solution or a standard agonist like phenylephrine. Endothelial integrity is often checked using an endothelium-dependent vasodilator such as acetylcholine.

  • Dose-Response Curve Generation: Cumulative concentrations of the test agonist (this compound or Norepinephrine) are added to the superfusing solution. The change in the vessel's internal or external diameter is continuously recorded using a digital camera and dimension analysis software.

  • Data Analysis: The recorded diameter changes are plotted against the agonist concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the maximal contraction (Emax) and the concentration required to produce 50% of the maximal response (EC50) can be calculated to compare the potency and efficacy of the drugs.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Resistance Artery (e.g., mesenteric) B 2. Mount Artery Segment on Pressure Myograph A->B C 3. Cannulate & Pressurize to Physiological Level B->C D 4. Equilibrate Tissue in Physiological Buffer C->D E 5. Add Cumulative Doses of Agonist (this compound or Norepinephrine) D->E F 6. Continuously Record Vessel Diameter Changes E->F G 7. Construct Dose-Response Curve F->G H 8. Calculate EC50 & Emax for Potency/Efficacy Comparison G->H

Caption: Typical experimental workflow for assessing vasoactive agents in vitro.

Conclusion

Both this compound and Norepinephrine are effective vasoconstrictors that increase vascular resistance through the activation of α1-adrenergic receptors. Norepinephrine, as a primary endogenous neurotransmitter, is a potent and direct vasoconstrictor widely used in critical care settings.[3][6] this compound is a synthetic agent primarily used for treating hypotensive conditions, with a receptor profile that includes β1 agonism and weak β2 activity, which can lead to more complex hemodynamic effects compared to Norepinephrine.[2][4][10] Clinical comparisons suggest Norepinephrine may offer more stable hemodynamic control in acute settings.[6] The choice between these agents depends on the specific clinical or experimental context, with in vitro methodologies like pressure myography providing the foundational data to understand their distinct vascular effects.

References

A Comparative Analysis of the Vasoconstrictor Effects of Etilefrine and Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoconstrictor properties of etilefrine (B194583) and phenylephrine (B352888), two sympathomimetic amines crucial in the management of hypotension. The following sections detail their mechanisms of action, present comparative experimental data from both clinical and in-vitro studies, and outline the methodologies used in these evaluations.

Mechanism of Action: A Tale of Two Receptors

Both this compound and phenylephrine exert their vasoconstrictive effects by stimulating adrenergic receptors on vascular smooth muscle cells. However, their receptor selectivity profiles differ, leading to distinct pharmacological actions.

Phenylephrine is a selective α1-adrenergic receptor agonist .[1] Its primary mechanism involves binding to α1-receptors, which are coupled to the Gq protein. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.[1] This targeted action makes phenylephrine a pure vasoconstrictor with minimal direct effects on the heart.

This compound , in contrast, is a sympathomimetic amine with a broader receptor profile, acting as both an α1- and β1-adrenergic receptor agonist .[2] Its α1-adrenergic activity mirrors that of phenylephrine, inducing vasoconstriction and an increase in peripheral vascular resistance.[2] Simultaneously, its stimulation of β1-adrenergic receptors in the heart leads to an increased heart rate (chronotropic effect) and enhanced contractility (inotropic effect), resulting in an overall increase in cardiac output. This dual mechanism of action provides a different hemodynamic profile compared to the pure vasoconstriction of phenylephrine.

Signaling Pathways

The distinct receptor targets of this compound and phenylephrine lead to different downstream signaling events, as illustrated in the diagrams below.

phenylephrine_pathway phenylephrine Phenylephrine alpha1 α1-Adrenergic Receptor phenylephrine->alpha1 Binds to gq Gq Protein alpha1->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates vasoconstriction Vasoconstriction ca_release->vasoconstriction Leads to etilefrine_pathway cluster_alpha α1-Adrenergic Pathway cluster_beta β1-Adrenergic Pathway etilefrine_a This compound alpha1 α1-Adrenergic Receptor etilefrine_a->alpha1 Binds to gq Gq Protein alpha1->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates vasoconstriction Vasoconstriction ca_release->vasoconstriction Leads to etilefrine_b This compound beta1 β1-Adrenergic Receptor (Heart) etilefrine_b->beta1 Binds to gs Gs Protein beta1->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects Leads to experimental_workflow dissection Vessel Dissection (e.g., Aorta) mounting Mounting of Arterial Rings in Organ Bath dissection->mounting equilibration Equilibration (Resting Tension) mounting->equilibration viability Viability Test (High KCl) equilibration->viability washout1 Washout viability->washout1 drug_addition Cumulative Addition of This compound or Phenylephrine washout1->drug_addition recording Isometric Tension Recording drug_addition->recording analysis Data Analysis (Dose-Response Curve, EC50, Emax) recording->analysis

References

Cross-Study Validation of Etilefrine's Efficacy in Priapism Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of etilefrine (B194583) and other sympathomimetic agents for the treatment of priapism. While direct cross-study validation in standardized animal models is limited in the published literature, this document synthesizes available clinical data and outlines a robust experimental protocol for future preclinical investigations.

Clinical Efficacy of Sympathomimetic Agents in Priapism

The following table summarizes the clinical efficacy of various sympathomimetic agents in achieving detumescence in cases of priapism, based on human studies. It is important to note that these are not from direct head-to-head trials and patient populations may vary.

AgentRoute of AdministrationReported Efficacy (Detumescence Rate)Common Dosages (Human)Key Considerations
This compound Intracavernosal, OralEffective in treating and preventing iatrogenic and sickle cell-related priapism[1][2][3][4]1-10 mg (Intracavernosal)[2]; 50-100 mg/day (Oral for prevention)[4]Both alpha and beta-adrenergic agonist properties[5].
Phenylephrine (B352888) Intracavernosal65-74%[6][7]100-500 mcg/mL, 1 mL injections every 3-5 minutes[5]Selective α1-adrenergic agonist, considered first-line treatment[8].
Epinephrine (B1671497) Intracavernosal81%[6]Not specified in comparative review[6]Non-selective adrenergic agonist.
Norepinephrine Intracavernosal43%[6]Not specified in comparative review[6]Primarily acts on α-adrenergic receptors.
Metaraminol Intracavernosal70%[6]Not specified in comparative review[6]Sympathomimetic amine.
Terbutaline (B1683087) Oral, Subcutaneous25% (Oral/Subcutaneous)[7]Not specified in comparative review[7]Primarily a β2-adrenergic agonist.

Pharmacological Profiles of Adrenergic Agonists in Priapism Treatment

The mechanism of action of these agents in treating priapism relies on their ability to stimulate adrenergic receptors in the cavernous smooth muscle, leading to contraction and subsequent venous outflow from the corpora cavernosa.

AgentPrimary Receptor AffinityMechanism of Action
This compound α1, β1, β2Direct-acting sympathomimetic causing vasoconstriction of cavernous arterioles and contraction of trabecular smooth muscle.
Phenylephrine α1Selective α1-adrenergic agonist, leading to potent contraction of the cavernous smooth muscle.
Epinephrine α1, α2, β1, β2Non-selective agonist, causing potent vasoconstriction and smooth muscle contraction.
Norepinephrine α1, α2, β1Acts on both alpha and beta-1 adrenergic receptors, leading to vasoconstriction.
Metaraminol α1Acts directly and indirectly on α1-adrenergic receptors to cause vasoconstriction.
Terbutaline β2Primarily a β2-agonist, its use in priapism is less established and may involve different mechanisms.

Proposed Experimental Protocol for a Comparative Study in a Rat Model

To directly compare the efficacy of this compound and its alternatives, the following experimental protocol is proposed based on established methodologies for inducing priapism and measuring intracavernosal pressure (ICP) in rats[9].

Objective: To compare the efficacy of intracavernosal this compound, phenylephrine, and epinephrine in reversing pharmacologically induced priapism in a rat model by measuring changes in intracavernosal pressure.

Animal Model: Male Sprague-Dawley rats (250-300g).

Experimental Groups (n=8 per group):

  • Control (Saline): Intracavernosal injection of saline following priapism induction.

  • This compound: Intracavernosal injection of this compound following priapism induction.

  • Phenylephrine: Intracavernosal injection of phenylephrine following priapism induction.

  • Epinephrine: Intracavernosal injection of epinephrine following priapism induction.

Procedure:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Surgical Preparation:

    • Expose the carotid artery for continuous blood pressure monitoring.

    • Expose the penis and insert a 23-gauge needle into the corpus cavernosum for ICP measurement. Connect the needle to a pressure transducer.

  • Induction of Priapism: Induce a sustained erection via intracavernosal injection of a vasodilator agent (e.g., papaverine/phentolamine mixture). A sustained ICP elevation will confirm the priapic state.

  • Treatment Administration: Once a stable priapic state is achieved (sustained elevated ICP for >30 minutes), administer the assigned treatment (saline, this compound, phenylephrine, or epinephrine) via a separate intracavernosal injection into the contralateral corpus cavernosum.

  • Data Acquisition: Continuously record ICP and mean arterial pressure (MAP) throughout the experiment.

  • Endpoint Measurement: The primary endpoint will be the time to detumescence, defined as the return of ICP to baseline levels. Secondary endpoints will include the maximum rate of ICP decrease and the total dose required for detumescence.

Data Analysis: Compare the time to detumescence and other ICP parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway for Sympathomimetic-Induced Detumescence

cluster_0 Sympathomimetic Agent (e.g., this compound) cluster_1 Cavernosal Smooth Muscle Cell Agent This compound / Phenylephrine Receptor α1-Adrenergic Receptor Agent->Receptor Binds to Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Detumescence Penile Detumescence Contraction->Detumescence Leads to

Caption: Sympathomimetic signaling cascade in penile smooth muscle.

Proposed Experimental Workflow for Comparative Efficacy Study

start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Preparation (Carotid Artery & Corpus Cavernosum Cannulation) anesthesia->surgery priapism Induce Priapism (Intracavernosal Vasodilator) surgery->priapism stabilize Stabilize Priapic State (Monitor ICP) priapism->stabilize treatment Administer Treatment (Saline, this compound, Phenylephrine, or Epinephrine) stabilize->treatment record Continuously Record ICP and MAP treatment->record endpoint Measure Time to Detumescence record->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the proposed animal study.

References

Etilefrine and Octreotide in Chylothorax Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chylothorax, the accumulation of chyle in the pleural space, presents a significant clinical challenge. Management strategies aim to reduce chyle flow, allowing the thoracic duct to heal. This guide provides a comparative analysis of two pharmacological agents, etilefrine (B194583) and octreotide (B344500), used in the conservative management of chylothorax, supported by available experimental data.

Mechanism of Action

This compound , a sympathomimetic agent, stimulates both α- and β-adrenergic receptors. Its efficacy in chylothorax is attributed to the constriction of smooth muscle in the thoracic duct and main lymphatic vessels, which reduces the diameter of these vessels and consequently decreases chyle flow[1][2][3][4][5]. This action helps to minimize the leakage of chyle into the pleural space[1][2][3][4][5].

Octreotide , a synthetic analog of somatostatin (B550006), has a more complex mechanism. It is believed to reduce chyle flow by several means: causing splanchnic vasoconstriction which decreases intestinal blood flow and lymphatic fluid production, directly acting on somatostatin receptors in lymphatic vessels to decrease lymphatic flow, and reducing gastrointestinal motility and secretions[6][7][8][9][10].

Comparative Efficacy

Direct comparative studies between this compound and octreotide are limited. However, retrospective studies and case series provide insights into their individual and sometimes combined efficacy.

A retrospective study on patients who underwent esophagectomy found that the duration of chylothorax tended to be shorter in the group receiving this compound (11.6 days) compared to the no-etilefrine group (27.8 days), although this difference was not statistically significant (p=0.078)[11][12]. In patients who had their thoracic duct resected, the addition of this compound to conservative treatment resulted in a 75% success rate without the need for surgery[11][12][13].

Octreotide has been more widely studied, with systematic reviews showing varying success rates. One review on newborns with chylothorax reported an overall efficacy of 47%, with a higher rate in congenital (53.3%) versus acquired (33.3%) cases[14]. However, another retrospective study in pediatric patients post-cardiac surgery found that those who received octreotide had a longer duration of chest tube drainage compared to conventional therapy (24 vs 9 days, p < 0.001)[7]. The resolution of chylothorax was achieved in 81.3% of patients in the octreotide group versus 100% in the conventional therapy group[7].

Some studies have explored the combined use of this compound and octreotide, suggesting a potential synergistic effect[1][11][15]. In a case series of two patients with postoperative chylothorax, a combination of this compound and octreotide, followed by pleurodesis, led to successful resolution[15].

Data Presentation

Table 1: Quantitative Data on the Efficacy of this compound and Octreotide in Chylothorax Management

ParameterThis compoundOctreotideSource
Success Rate (Conservative Treatment) 75% in post-thoracic duct resection chylothorax[11][12][13]47% in newborns (53.3% congenital, 33.3% acquired)[14]; 81.3% in pediatric post-cardiac surgery[7][11][12][13],[7][14]
Duration of Chylothorax/Chest Tube Drainage Tended to be shorter (11.6 days vs 27.8 days without this compound)[11][12]Longer duration of chest tube drainage (24 days vs 9 days with conventional therapy)[7][7][11][12]
Time to Resolution Significant reduction in chyle output in 3 days, complete resolution in 4 days in 2 pediatric cases[2]Most case reports show benefit in 2-3 days[16][2][16]

Experimental Protocols

This compound Administration Protocol

A study by Ojima et al. (2018) on postoperative chylothorax after esophagectomy outlines the following protocol for this compound administration as part of conservative management:

  • Patient Population: Patients diagnosed with chylothorax post-esophagectomy.

  • Dosage Regimen: Intravenous injection of this compound at a dose of 120 mg/day, often administered concurrently with octreotide (300 μ g/day ) via continuous subcutaneous infusion[11].

  • Outcome Measures: The primary outcome was the duration of chylothorax. Cure was defined as the resolution of chylous pleural effusion allowing for chest tube removal[11].

Octreotide Administration Protocol

A systematic review by Bellini et al. (2018) on octreotide for congenital and acquired chylothorax in newborns summarizes a common therapeutic approach:

  • Patient Population: Newborns with congenital or acquired chylothorax.

  • Dosage Regimen: The most frequent regimen was a continuous intravenous infusion starting at a dose of 1 μg/kg/h, with a gradual increase to 10 μg/kg/h based on the therapeutic response[14].

  • Outcome Measures: Efficacy was defined as a progressive reduction or cessation of the drained chylous effusion[14].

Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling_Pathways cluster_this compound This compound Pathway cluster_octreotide Octreotide Pathway This compound This compound Adrenergic_Receptors α and β-Adrenergic Receptors This compound->Adrenergic_Receptors Smooth_Muscle Thoracic Duct Smooth Muscle Adrenergic_Receptors->Smooth_Muscle Contraction Contraction Smooth_Muscle->Contraction Decreased_Chyle_Flow Decreased Chyle Flow Contraction->Decreased_Chyle_Flow Octreotide Octreotide Somatostatin_Receptors Somatostatin Receptors Octreotide->Somatostatin_Receptors Splanchnic_Vessels Splanchnic Vessels Somatostatin_Receptors->Splanchnic_Vessels Lymphatic_Vessels Lymphatic Vessels Somatostatin_Receptors->Lymphatic_Vessels GI_Tract Gastrointestinal Tract Somatostatin_Receptors->GI_Tract Vasoconstriction Vasoconstriction Splanchnic_Vessels->Vasoconstriction Decreased_Lymph_Flow Decreased Lymph Flow Lymphatic_Vessels->Decreased_Lymph_Flow Reduced_Secretion_Motility Reduced Secretion and Motility GI_Tract->Reduced_Secretion_Motility Overall_Decreased_Chyle Decreased Chyle Flow Vasoconstriction->Overall_Decreased_Chyle Decreased_Lymph_Flow->Overall_Decreased_Chyle Reduced_Secretion_Motility->Overall_Decreased_Chyle

Caption: Signaling pathways of this compound and Octreotide in chylothorax.

Experimental Workflow

Experimental_Workflow cluster_treatment Pharmacological Intervention Start Patient with Chylothorax Diagnosis Diagnosis Confirmed (Pleural Fluid Analysis) Start->Diagnosis Conservative_Management Initiate Conservative Management (NPO, TPN, Chest Drainage) Diagnosis->Conservative_Management Etilefrine_Arm Administer this compound Conservative_Management->Etilefrine_Arm Octreotide_Arm Administer Octreotide Conservative_Management->Octreotide_Arm Monitor_Response Monitor Chyle Output and Clinical Status Etilefrine_Arm->Monitor_Response Octreotide_Arm->Monitor_Response Resolution Resolution of Chylothorax Monitor_Response->Resolution Failure Failure of Conservative Management Monitor_Response->Failure Surgical_Intervention Consider Surgical Intervention (e.g., Thoracic Duct Ligation) Failure->Surgical_Intervention

Caption: Comparative experimental workflow for chylothorax management.

Conclusion

Both this compound and octreotide are valuable options in the conservative management of chylothorax, although high-quality comparative evidence is lacking. This compound appears to offer a more direct mechanism of action by constricting lymphatic vessels. Octreotide's multifaceted mechanism may be beneficial in various clinical scenarios. The choice of agent may depend on the specific clinical context, including the etiology of the chylothorax, patient population, and institutional protocols. The combined use of these drugs presents a promising area for future research. Further prospective, randomized controlled trials are necessary to definitively establish the comparative efficacy and safety of this compound and octreotide in the management of chylothorax.

References

Benchmarking Etilefrine's Pressor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the pressor effects of etilefrine (B194583) in comparison to other commonly used sympathomimetic agents, namely norepinephrine (B1679862) and dopamine (B1211576). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance benchmark. The information is presented through structured data tables, detailed experimental methodologies, and visualized signaling pathways to facilitate a thorough understanding of their comparative pharmacology.

Executive Summary

This compound is a sympathomimetic amine utilized for the management of hypotension.[1] It exerts its effects by stimulating both alpha and beta-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1] This guide benchmarks this compound's pressor effects against the potent vasoconstrictor norepinephrine and the versatile dopamine, which exhibits dose-dependent effects. While direct head-to-head clinical trials across all indications are limited, this guide consolidates data from available preclinical and clinical studies to provide a comparative overview of their hemodynamic effects.

Comparative Analysis of Pressor Effects

The pressor effects of this compound, norepinephrine, and dopamine are a result of their interactions with adrenergic receptors. This compound acts as an agonist at α1 and β1 receptors, leading to increased blood pressure and heart rate.[2] Norepinephrine primarily stimulates α1 and β1 receptors, resulting in potent vasoconstriction and a less pronounced increase in heart rate. Dopamine's effects are dose-dependent: at low doses, it primarily stimulates dopaminergic receptors causing renal and mesenteric vasodilation; at moderate doses, it stimulates β1 receptors to increase cardiac output; and at high doses, it stimulates α1 receptors, leading to vasoconstriction.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound, norepinephrine, and dopamine from various studies.

Table 1: Comparative Effects on Mean Arterial Pressure (MAP)

SympathomimeticDosageChange in MAPStudy PopulationSource
This compound 0.03 mg/kg (bolus)Restoration of MAP after a 25% reductionElderly patients undergoing spinal anesthesia[3]
This compound 2 mg (bolus)Control of hypotensionPatients undergoing cesarean section with spinal anesthesia[4]
Norepinephrine 5 µg (bolus)Control of hypotensionPatients undergoing cesarean section with spinal anesthesia[4]
Norepinephrine 0.01 µg/kg/min (infusion)Better control of MAP post-delivery compared to bolusPatients undergoing cesarean section with spinal anesthesia[4]
Phenylephrine (B352888) Not specifiedComparable to this compound in maintaining MAPPatients undergoing cesarean section with spinal anesthesia[5]

Table 2: Comparative Effects on Heart Rate (HR)

SympathomimeticDosageChange in HRStudy PopulationSource
This compound 0.03 mg/kg (bolus)Similar increase to ephedrine (B3423809)Elderly patients undergoing spinal anesthesia[3]
This compound 2 mg (bolus)Increased HRPatients undergoing cesarean section with spinal anesthesia[4]
Norepinephrine 5 µg (bolus)More stable HR compared to this compoundPatients undergoing cesarean section with spinal anesthesia[4]
Phenylephrine Not specifiedLower HR compared to this compoundPatients undergoing cesarean section with spinal anesthesia[5]

Signaling Pathways and Mechanisms of Action

The distinct hemodynamic profiles of these sympathomimetics are rooted in their differential activation of adrenergic receptor signaling pathways.

cluster_this compound This compound This compound This compound alpha1_E α1 Receptor This compound->alpha1_E beta1_E β1 Receptor This compound->beta1_E PLC_E PLC Activation alpha1_E->PLC_E AC_E Adenylyl Cyclase Activation beta1_E->AC_E IP3_DAG_E ↑ IP3 & DAG PLC_E->IP3_DAG_E Ca_E ↑ Intracellular Ca²⁺ IP3_DAG_E->Ca_E Vasoconstriction_E Vasoconstriction Ca_E->Vasoconstriction_E cAMP_E ↑ cAMP AC_E->cAMP_E PKA_E PKA Activation cAMP_E->PKA_E HR_Contractility_E ↑ Heart Rate & Contractility PKA_E->HR_Contractility_E

This compound Signaling Pathway

cluster_norepinephrine Norepinephrine Norepinephrine Norepinephrine alpha1_N α1 Receptor (Potent) Norepinephrine->alpha1_N beta1_N β1 Receptor Norepinephrine->beta1_N PLC_N PLC Activation alpha1_N->PLC_N AC_N Adenylyl Cyclase Activation beta1_N->AC_N IP3_DAG_N ↑ IP3 & DAG PLC_N->IP3_DAG_N Ca_N ↑ Intracellular Ca²⁺ IP3_DAG_N->Ca_N Vasoconstriction_N Potent Vasoconstriction Ca_N->Vasoconstriction_N cAMP_N ↑ cAMP AC_N->cAMP_N PKA_N PKA Activation cAMP_N->PKA_N HR_Contractility_N ↑ Heart Rate & Contractility PKA_N->HR_Contractility_N cluster_dopamine Dopamine Dose-Dependent Signaling Dopamine Dopamine D1 D1 Receptor Dopamine->D1 Low Dose beta1_D β1 Receptor Dopamine->beta1_D Moderate Dose alpha1_D α1 Receptor Dopamine->alpha1_D High Dose Renal_Vaso Renal Vasodilation D1->Renal_Vaso HR_CO ↑ Heart Rate & Cardiac Output beta1_D->HR_CO Vasoconstriction_D Vasoconstriction alpha1_D->Vasoconstriction_D cluster_workflow General Experimental Workflow for Pressor Effect Assessment start Patient Recruitment & Informed Consent baseline Baseline Hemodynamic Measurements (BP, HR, etc.) start->baseline intervention Administration of Sympathomimetic (e.g., this compound, Norepinephrine) baseline->intervention monitoring Continuous Hemodynamic Monitoring intervention->monitoring data Data Collection & Analysis monitoring->data end End of Study data->end

References

A Comparative Analysis of Etilefrine and Droxidopa in Preclinical Models of Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Etilefrine and Droxidopa, two pressor agents used in the management of hypotension. The following sections detail their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to derive these findings. All data is presented to facilitate objective comparison and support further research and development in this therapeutic area.

Mechanism of Action

This compound and Droxidopa employ distinct mechanisms to elevate blood pressure. This compound acts as a direct sympathomimetic agent, while Droxidopa serves as a prodrug that is converted to the endogenous neurotransmitter norepinephrine (B1679862).

  • This compound: This synthetic sympathomimetic amine directly stimulates α1 and β1 adrenergic receptors.[1][2][3] Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.[1][2] Stimulation of β1-adrenergic receptors in the heart increases heart rate and cardiac contractility, contributing to an overall increase in cardiac output.[1][2]

  • Droxidopa: As a synthetic amino acid precursor, Droxidopa is enzymatically converted to norepinephrine by DOPA decarboxylase (aromatic L-amino acid decarboxylase).[4][5][6] This conversion can occur in both the central and peripheral nervous systems.[4] The resulting norepinephrine then acts on adrenergic receptors to elicit its pressor effects, primarily through α1-receptor mediated vasoconstriction.[6][7]

Signaling Pathways

The distinct mechanisms of this compound and Droxidopa are initiated through different signaling cascades.

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Gs Gs Protein Beta1_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

This compound's dual adrenergic receptor activation pathway.

Droxidopa_Signaling_Pathway cluster_extracellular Systemic Circulation / Synaptic Cleft cluster_intracellular Intracellular Space (Neuronal or Peripheral Tissue) cluster_cell_membrane_effector Effector Cell Membrane cluster_effector_response Effector Cell Response Droxidopa Droxidopa DDC DOPA Decarboxylase (AADC) Droxidopa->DDC Uptake Norepinephrine Norepinephrine Adrenergic_Receptor Adrenergic Receptors (α1, β1, etc.) Norepinephrine->Adrenergic_Receptor Release & Binding DDC->Norepinephrine Conversion Physiological_Response Vasoconstriction, Increased Heart Rate, etc. Adrenergic_Receptor->Physiological_Response

Droxidopa's conversion to norepinephrine and subsequent action.

Comparative Efficacy in Animal Models

Direct head-to-head quantitative comparisons of this compound and Droxidopa in the same animal model of hypotension are limited in publicly available literature. However, a key study in a rabbit model of chlorpromazine-induced orthostatic hypotension provides valuable qualitative and temporal comparative data.

ParameterThis compoundDroxidopaAnimal ModelSource
Relative Efficacy Less potent than Droxidopa in mitigating chlorpromazine-induced orthostatic hypotension.More potent than this compound in mitigating chlorpromazine-induced orthostatic hypotension.Rabbit[8]
Onset of Action Faster onset of action compared to Droxidopa.Slower onset of action, with a significant effect observed 130 to 160 minutes after administration.Rabbit[8]
Duration of Action Shorter duration of action.Longer duration of action.Rabbit[8]

Experimental Protocols

The following protocols provide a detailed methodology for inducing hypotension in animal models, as cited in the comparative literature.

Chlorpromazine-Induced Orthostatic Hypotension in Rabbits

This model is utilized to screen compounds for their efficacy in treating orthostatic hypotension.

  • Animal Model: Male rabbits are used for this procedure.

  • Anesthesia: The rabbits are anesthetized with urethane (B1682113) administered intravenously.[8] The choice of anesthesia is critical as it should impair the tilt-induced reflex tachycardia to effectively model orthostatic hypotension.[8]

  • Instrumentation:

    • A cannula is inserted into the femoral artery for continuous blood pressure monitoring.

    • A cannula is placed in the femoral vein for intravenous drug administration.

    • The animal is secured to a tilt table.

  • Hypotension Induction:

    • A baseline blood pressure reading is established in the horizontal position.

    • Chlorpromazine (B137089) is administered intravenously at a dose of 0.1 mg/kg.[8]

    • The rabbit is then subjected to a 45-degree head-up tilt.[8]

  • Drug Administration and Monitoring:

    • Test compounds (this compound or Droxidopa) are administered intraduodenally.[8]

    • Blood pressure and heart rate are continuously monitored and recorded before and after drug administration, and during the tilt procedure.

  • Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated to determine the efficacy of the test compounds in mitigating the orthostatic hypotension induced by chlorpromazine and the head-up tilt.

Tilt-Table Induced Hypotension in Dogs

This model is often used to evaluate the effects of drugs on postural hypotension.

  • Animal Model: Dogs of either sex are suitable for this model.

  • Anesthesia and Instrumentation:

    • Animals are anesthetized.

    • A catheter is placed in a peripheral artery for direct and continuous blood pressure measurement.

    • An intravenous catheter is placed for drug and fluid administration.

    • The dog is securely fastened to a tilt table.

  • Experimental Procedure:

    • Stabilization: The anesthetized animal is allowed to stabilize for at least 30 minutes.

    • Baseline Measurement: Stable baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure are recorded for a minimum of 15 minutes in the horizontal position.

    • Tilting: The table is tilted to a head-up position (typically 60-80 degrees).

    • Drug Administration: Test compounds are administered intravenously.

    • Continuous Monitoring: Arterial blood pressure and other physiological parameters are continuously recorded throughout the procedure.

  • Data Analysis: The changes in blood pressure and heart rate in response to tilting and drug administration are analyzed to assess the drug's effect on postural hypotension.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of pressor agents in an animal model of induced hypotension.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rabbit, Dog) Anesthesia Anesthesia Administration Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (Catheters for BP & Drug Admin) Anesthesia->Instrumentation Baseline Record Baseline (BP, HR) Instrumentation->Baseline Induce_Hypotension Induce Hypotension (e.g., Chlorpromazine + Tilt) Baseline->Induce_Hypotension Administer_Drug Administer Test Drug (this compound or Droxidopa) Induce_Hypotension->Administer_Drug Monitor_Response Monitor & Record (Continuous BP, HR) Administer_Drug->Monitor_Response Data_Processing Data Processing & Analysis Monitor_Response->Data_Processing Comparison Comparative Efficacy Evaluation Data_Processing->Comparison

A generalized workflow for preclinical evaluation.

Conclusion

Both this compound and Droxidopa demonstrate efficacy in preclinical models of hypotension, albeit through different mechanisms and with varying pharmacological profiles. This compound offers a rapid onset of action due to its direct receptor agonism, while Droxidopa provides a more potent and sustained effect through its conversion to norepinephrine. The choice between these agents in a research or clinical setting would depend on the desired onset and duration of action, as well as the specific characteristics of the hypotensive state being investigated or treated. The experimental models and protocols detailed in this guide provide a framework for further comparative studies to elucidate the nuanced differences between these two important pressor agents.

References

Safety Operating Guide

Proper Disposal of Etilefrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of etilefrine (B194583), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound hydrochloride is a substance that requires careful handling due to its toxicological profile. It is classified as "Toxic if swallowed" and is "Harmful to aquatic life with long lasting effects"[1]. It can also cause serious eye irritation[2][3]. Adherence to safety protocols is mandatory when managing this compound waste.

Key Hazard Information:

  • Acute Oral Toxicity: Category 3[1][2]

  • Eye Irritation: Causes serious eye irritation[2][3]

  • Chronic Aquatic Hazard: Category 3[1]

  • GHS Pictogram: GHS06 (Skull and crossbones)[1][2]

  • Signal Word: Danger[1][2]

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.

  • Eye Protection: Wear safety glasses with side shields (conforming to EN 166)[1][3].

  • Hand Protection: Use chemically resistant protective gloves (conforming to EN 374)[1].

  • Body Protection: Wear a lab coat or other suitable protective clothing[1][3].

  • Respiratory Protection: In case of dust formation or aerosols, use a respirator with a P3 filter[1].

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for this compound hydrochloride, underscoring the need for cautious handling.

Toxicity EndpointValueSpecies
Oral LDLO187 mg/kgRat
Oral LDLO345 mg/kgMouse
Subcutaneous LD50>420 mg/kgRat
Subcutaneous LD50860 mg/kgMouse
(Source: Cayman Chemical Safety Data Sheet[2])

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations[1][2]. It is classified for transport as UN 2811, "TOXIC SOLID, ORGANIC, N.O.S."[1][2]. Never dispose of this compound with household garbage or via the sewage system[2].

Step 1: Segregation and Collection

All this compound waste, including pure substance, contaminated materials (e.g., gloves, weighing paper), and empty containers, must be segregated from non-hazardous waste at the point of generation.

  • Designate a Waste Container: Use a dedicated, clearly labeled, leak-proof container for this compound waste. The container should be marked as "Hazardous Waste" and specify "this compound"[4][5]. Black containers are often used for RCRA hazardous pharmaceutical waste.

  • Collect Waste: Place all expired, unused, or contaminated this compound and related materials directly into the designated container.

  • Empty Containers: Containers that held this compound must be managed as hazardous waste unless they are triple-rinsed according to specific regulatory procedures (40 CFR 261.7)[5]. Due to its acute toxicity, it is best practice to manage the empty, unrinsed container as hazardous waste[4].

Step 2: Storage

Store the hazardous waste container in a secure, designated area away from incompatible materials.

  • Secure Storage: The container must be kept tightly closed and stored in a locked, well-ventilated area to prevent unauthorized access[1][3].

  • Environmental Precautions: Ensure the storage area has secondary containment to prevent environmental release in case of a spill[1].

Step 3: Accidental Spill Management

In the event of a spill, evacuate unnecessary personnel and follow these procedures while wearing full PPE.

  • Containment: Prevent the spill from spreading and avoid release into sewers or public waters[1].

  • Absorption: Absorb the spilled material with an inert substance (e.g., vermiculite, dry sand) and collect it into the designated hazardous waste container[1].

  • Decontamination: Clean the contaminated surface thoroughly with water and detergents[1].

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a certified hazardous waste transporter[4].

  • Documentation: Ensure all necessary waste manifests and documentation are completed as required by regulations. Retain copies of these records for at least three years[4].

  • Treatment Method: The required treatment method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility[6][7][8]. This process destroys the active pharmaceutical ingredient, rendering it non-retrievable.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound waste in a laboratory setting.

EtilefrineDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Pure chemical, contaminated items, empty containers) ppe->segregate collect Place in a Labeled, Leak-Proof 'Hazardous Waste' Container segregate->collect store Store Container Securely (Closed, Ventilated, Locked Area) collect->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs transport Waste Transported via Manifest System contact_ehs->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate end End: Compliant Disposal incinerate->end spill Accidental Spill Occurs contain Contain Spill & Prevent Entry to Drains spill->contain absorb Absorb with Inert Material contain->absorb spill_collect Collect into Hazardous Waste Container absorb->spill_collect spill_collect->collect

Caption: Workflow for the safe handling and disposal of this compound hazardous waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。